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Beta-Amyloid (16-23)

Cat. No.: B1578765
M. Wt: 968.1
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (16-23) peptide, with the amino acid sequence KLVFFAED, is a critical fragment of the full-length Amyloid-Beta (Aβ) protein and is extensively used in Alzheimer's disease research. This sequence constitutes the central hydrophobic cluster that is fundamental to the self-assembly and aggregation of Aβ into oligomers and fibrils . Studies indicate that this core sequence alone is highly amyloidogenic and is believed to form the structural spine of mature amyloid fibrils . As such, Beta-Amyloid (16-23) serves as an essential in vitro tool for investigating the molecular mechanisms of Aβ aggregation, for screening potential inhibitors of fibril formation, and for studying the structural basis of protein misfolding diseases . In the broader context of Alzheimer's pathology, the aggregation of full-length Aβ is considered a key initiating event, leading to the formation of toxic soluble oligomers and insoluble plaques in the brain, which are hallmarks of the disease . The different aggregated forms of Aβ, including oligomers and fibrils, have been shown to stimulate differential activation of immune cells like microglia, suggesting unique roles in neuroinflammation . By providing a simplified model of this process, the Beta-Amyloid (16-23) peptide enables researchers to dissect these complex pathological pathways. This product is a synthetic peptide provided as a lyophilized powder with a stated purity of >95% . Its molecular formula is C 47 H 69 N 9 O 13 and it has a molecular weight of 968.13 g/mol . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is strictly not for human use.

Properties

Molecular Weight

968.1

sequence

KLVFFAED

Origin of Product

United States

Structural Biology and Conformational Dynamics of Beta Amyloid 16 23

Structural Determinants for Self-Assembly within the Beta-Amyloid (16-23) Region

The self-assembly of Beta-Amyloid (16-23) into ordered aggregates is governed by specific structural features inherent to its amino acid sequence. These determinants drive the transition from soluble monomers to the characteristic β-sheet-rich fibrils.

Hydrophobic Core Formation

A critical driver for the self-assembly of Beta-Amyloid peptides is the formation of a hydrophobic core. acs.org The central hydrophobic cluster, particularly the LVFF sequence (residues 17-20) within the Beta-Amyloid (16-23) region, plays a pivotal role. researchgate.net These hydrophobic residues have a strong tendency to minimize contact with the aqueous environment, which promotes intermolecular association. acs.org

The aggregation process is initiated by hydrophobic side-chain interactions, leading to the formation of non-hydrogen-bonded oligomers. pnas.org As these oligomers grow, the hydrophobic regions collapse to form a protected core, which stabilizes the aggregate structure. acs.org This hydrophobic collapse is a key event that facilitates the subsequent formation of hydrogen bonds and the transition to more ordered β-sheet structures. pnas.org The stability of the final fibril structure is significantly influenced by the tight packing of these hydrophobic side chains between antiparallel β-sheets. pnas.org

Beta-Turn and Loop Structures

While β-sheets form the core of amyloid fibrils, β-turn and loop structures are crucial for the correct folding and alignment of the peptide chains. In the context of the larger amyloid-beta peptide, the region around residues 25-29 is known to form a bend or loop that brings different β-strand segments into contact. pnas.orgpnas.org This turn is essential for the formation of a double-layered β-sheet structure. pnas.org

Within the Beta-Amyloid (16-23) fragment itself, studies have shown that at neutral pH, the peptide can adopt a bending motif, forming intra-peptide hydrogen bonds. acs.org This suggests an intrinsic propensity for turn-like conformations. The formation of a β-hairpin, where two β-strands are connected by a short loop, is a key structural motif observed in Aβ oligomers. rsc.orgacs.org This hairpin structure can then serve as a building block for the assembly of larger β-sheet structures. acs.org The region encompassing residues 21-30 of the full-length Aβ peptide has been identified as a nucleating site for folding, forming a turn-like structure. pnas.org The stability of these turns is influenced by both hydrophobic and electrostatic interactions. pnas.org

Environmental Factors Modulating Beta-Amyloid (16-23) Conformation

The conformational landscape of Beta-Amyloid (16-23) is highly sensitive to its surrounding environment. Factors such as pH and ionic strength can significantly alter its structure and aggregation propensity. nih.govnih.gov

pH Effects

The pH of the solution plays a critical role in modulating the conformation of Beta-Amyloid (16-23) primarily due to the presence of the ionizable side chain of glutamic acid (Glu22). At neutral pH, the glutamic acid residue is deprotonated and carries a negative charge. This leads to the formation of intra-peptide hydrogen bonds, resulting in a less folded, bending conformation. acs.org

However, under acidic conditions (e.g., pH 3), the glutamic acid side chain becomes protonated, neutralizing its charge. acs.org This reduction in charge diminishes both intermolecular hydrogen bonding with water and intramolecular hydrogen bonds. acs.org The consequence is a conformational refolding of the peptide into a more extended β-strand structure, which is more prone to macroscopic assembly and fibril formation. acs.org This pH-dependent conformational switch highlights the importance of the local chemical environment in dictating the aggregation pathway of the peptide. acs.org

Ionic Strength

The ionic strength of the solvent also exerts a significant influence on the conformational behavior and aggregation of amyloid peptides. An increase in ionic strength, typically by adding salt such as NaCl, can affect the stability of secondary structural elements. plos.org

Studies on the longer Aβ(1-42) peptide have shown that higher ionic strength can destabilize intramolecular hydrogen bonds and lead to a decrease in the stability of helical secondary structures. plos.org For the Aβ(1-23) fragment, increasing ionic strength has been observed to accelerate the rate of aggregation. researchgate.net This effect is likely due to the screening of electrostatic repulsions between peptide molecules, which facilitates their association. The interplay between ionic strength and peptide aggregation is complex and can influence not only the kinetics of aggregation but also the final morphology and conformation of the resulting fibrils. peerj.com

Table 2: Summary of Environmental Effects on Beta-Amyloid (16-23) Conformation

Environmental FactorConditionEffect on Conformation
pHNeutral (pH 7)Bending motif, intra-peptide hydrogen bonds acs.org
pHAcidic (pH 3)Extended β-strand, promotes macroscopic assembly acs.org
Ionic StrengthIncreasing NaCl concentrationAccelerates aggregation rate of Aβ(1-23) researchgate.net
Ionic StrengthIncreasing NaCl concentrationDestabilizes secondary structures in Aβ(1-42) plos.org

Crowding Environments

The cellular interior is a densely packed or "crowded" environment, with macromolecules occupying a significant portion of the total volume, ranging from 7% to over 40%. nih.gov This macromolecular crowding can significantly influence the conformational dynamics and aggregation pathways of peptides like Beta-Amyloid (Aβ). While direct experimental and computational studies on the specific Beta-Amyloid (16-23) fragment in crowding environments are limited, extensive research on the closely related and critical amyloidogenic fragment, Beta-Amyloid (16-22), provides significant insights into these effects. nih.govnih.govacs.org This core sequence is known to be pivotal in the formation of Aβ oligomers and fibrils. nih.govacs.org

The primary mechanism by which crowding influences protein behavior is the excluded volume effect. mdpi.com In a crowded solution, the volume available to any given molecule is reduced by the volume occupied by all other molecules. This effect thermodynamically favors compact states over extended ones, as compact structures occupy less volume. mdpi.com For amyloidogenic peptides, this can mean that crowding environments may accelerate fibrillization by promoting the formation of partially folded, aggregation-prone conformations. acs.org

Computational studies, particularly those using discontinuous molecular dynamics (DMD) simulations, have been instrumental in elucidating the impact of crowding on Aβ aggregation. nih.govnih.gov These studies model crowding agents as inert spheres, allowing researchers to systematically vary parameters such as crowder size and volume fraction to observe their effects on peptide aggregation kinetics and mechanisms. nih.govmdpi.com

Detailed Research Findings

Research utilizing coarse-grained simulations on the Aβ(16-22) fragment has revealed that both the volume fraction and the size of crowding agents have a substantial impact on oligomer and fibril formation. nih.gov

Effect of Crowder Volume Fraction: An increase in the volume fraction occupied by crowders leads to a higher effective concentration of the peptide. nih.gov This accelerates aggregation, including more rapid formation of oligomers and seeding of fibrils, which can reduce or eliminate the typical lag phase seen in dilute solutions. nih.gov The aggregation mechanism appears to shift from a slower, ordered process in dilute solutions to a rapid collapse of peptides followed by structural rearrangement into fibrils in crowded environments. nih.gov Essentially, crowding enhances the rate of oligomer formation and the subsequent conversion of these oligomers into fibrils. nih.gov

Effect of Crowder Size: The size of the crowding molecules also plays a critical role. At a constant volume fraction, smaller crowders have been shown to produce a greater enhancement of aggregation. nih.gov This is because smaller crowders have a larger total surface area, which more effectively promotes the collapse and rearrangement of peptides. nih.gov Furthermore, crowder size can influence the specific types of oligomers that form. For instance, simulations have shown that 40 Å crowders tend to enhance the formation of dimers, while smaller 5 Å crowders preferentially enhance the formation of hexamers. nih.gov This suggests that the specific nature of the crowded environment can influence the aggregation pathway and the resulting oligomeric species. nih.gov

Table 1: Impact of Crowder Size and Volume Fraction on Aβ(16-22) Aggregation This table summarizes findings from discontinuous molecular dynamics simulations on the Aβ(16-22) peptide fragment.

Crowder ParameterObserved Effect on Aβ(16-22) AggregationMechanism/ReasonCitation
Increased Volume Fraction Accelerates oligomer formation and fibril growth.Increases the effective concentration of the peptide; shifts aggregation mechanism from nucleated polymerization to a faster collapse and rearrangement. nih.govnih.gov
Decreased Crowder Size (at constant volume fraction) Greater enhancement of aggregation rates (oligomer and fibril formation).Increases the total surface area of crowders, leading to a more pronounced excluded volume effect. nih.gov
Crowder Size (Specific) Influences the size of oligomers formed (e.g., 5 Å crowders favor hexamers, 40 Å crowders favor dimers).The size of the crowders dictates the dimensions of the interstitial spaces available for peptide oligomerization. nih.gov

Mechanisms of Aggregation and Self Assembly of Beta Amyloid 16 23

Nucleation Events and Seed Formation

Primary nucleation is the process by which Aβ monomers in solution form an initial aggregate, or nucleus, without the presence of pre-existing fibrils. cam.ac.uk This process can occur homogeneously in the bulk of the solution or heterogeneously on surfaces. cam.ac.uknih.gov The kinetics of primary nucleation are highly dependent on the peptide concentration. researchgate.net Studies on fragments like Aβ(16-21) have shown that the nucleation mechanism can differ based on concentration; a two-step mechanism involving disordered aggregates is observed at millimolar concentrations, while a more classical, one-step nucleation process occurs at sub-millimolar levels. researchgate.net The hydrophobic nature of the Aβ(16-23) region is a key factor driving this initial self-assembly. acs.org Kinetic studies reveal that the formation of a critical nucleus is the slowest step, after which fibril elongation proceeds more rapidly. nih.govpnas.org

The Aβ(16-23) fragment is considered a crucial element for initiating aggregation due to its high propensity to form β-sheets, the core structural motif of amyloid fibrils. pnas.org This sequence contains the central hydrophobic cluster (residues 17-21, LVFFA) which facilitates intermolecular interactions essential for the formation of a stable nucleus. biorxiv.org Molecular dynamics simulations suggest that the initial interactions leading to dimerization and oligomerization are heavily influenced by this central hydrophobic region. biorxiv.org The formation of a β-hairpin structure within this segment is considered a key conformational step, creating a building block for larger oligomers and subsequent fibril formation. jneurosci.org This region's ability to self-associate and form stable, β-sheet-rich structures effectively creates the initial template, or nucleus, upon which further monomer addition can occur. aging-us.com

Once formed, aggregates of Aβ(16-23) can act as potent seeds, dramatically accelerating the aggregation of soluble Aβ monomers. biorxiv.org This process, known as seeding, bypasses the slow primary nucleation phase. frontiersin.org The seeding capacity of these aggregates is high because they provide a pre-formed template with the correct β-sheet conformation for incoming monomers to bind and adopt the same structure. aging-us.compnas.org Even small, soluble aggregates (oligomers) formed from this peptide fragment can effectively seed fibril growth. frontiersin.orgjneurosci.org Fragmentation of larger fibrils can also generate new seeds, further amplifying the aggregation process. frontiersin.orgjneurosci.org Studies have shown that introducing pre-formed aggregates, or seeds, into a solution of monomers leads to a rapid, exponential increase in fibril formation. biorxiv.orgpnas.org

Oligomerization Pathways Involving Beta-Amyloid (16-23)

Following initial nucleation, monomers assemble into soluble, non-fibrillar structures known as oligomers. These intermediates are considered to be the most neurotoxic species in amyloid-related diseases.

The self-assembly of Aβ monomers into larger structures begins with the formation of dimers and other low-molecular-weight (LMW) oligomers. biorxiv.org The Aβ(16-23) region plays a critical role in stabilizing these early oligomeric forms through hydrophobic interactions. acs.orgbiorxiv.org Molecular dynamics simulations show that the central hydrophobic core (residues 16-23) is a primary site for inter-peptide interactions that lead to stable dimer formation. biorxiv.org These initial dimerization events are crucial, as they form the basic units for the assembly of larger oligomers, such as trimers and tetramers. jneurosci.orgmdpi.com While full-length Aβ monomers are largely unstructured, upon interaction, they undergo conformational changes driven by regions like Aβ(16-23), leading to the formation of more structured oligomers that are rich in β-sheet content. biorxiv.orgaging-us.com

The table below summarizes findings on the characteristics of early oligomeric species.

Oligomer SpeciesApparent Molecular Weight (kDa)Key Structural FeatureRole in Aggregation
Dimer ~8-16Initial inter-peptide contactsFoundational unit for larger oligomers jneurosci.org
Trimer/Tetramer ~16-30Increasing β-sheet contentIntermediates in fibril pathway jneurosci.orgelifesciences.org
LMW Oligomers <50Often random coil, can convert to β-sheetPrecursors to larger aggregates pnas.org

Note: Molecular weights are apparent values from techniques like SEC and can be influenced by the non-globular shape of the oligomers. pnas.org

The stability of Aβ oligomers is heavily influenced by the interactions within the Aβ(16-23) sequence. This region's hydrophobic residues (LVFFA) tend to be buried within the core of the oligomer, shielding them from the aqueous environment and thus stabilizing the entire structure. acs.org The formation of β-sheets, facilitated by this sequence, introduces a network of hydrogen bonds between adjacent peptide strands, which significantly contributes to the stability of the oligomer. mdpi.com Studies using peptide fragments have demonstrated that sequences containing this hydrophobic core can form highly stable, double-layered β-sheet structures. pnas.org The transition from less-stable, random-coil oligomers to more structured and stable β-sheet-rich oligomers is a key step in the aggregation pathway, and the Aβ(16-23) fragment is central to this conformational switch. pnas.orgnih.gov The stability of these oligomeric structures is size-dependent, with studies suggesting that a critical number of monomers (e.g., larger than a tetramer) is needed to form a sufficiently stable structure that can progress towards fibril formation. elifesciences.org

Intermediate Aggregate Structures

The aggregation pathway of Beta-Amyloid (16-22) involves the rapid formation of transient, non-fibrillar structures. Initially, monomers assemble into small, soluble oligomers. These oligomers can then form larger, unstable "flake-like" structures. Current time information in Spartanburg County, US.researchgate.net Atomic force microscopy (AFM) studies have shown that these flake-like intermediates are not a final product but are part of a dynamic reorganization process. Current time information in Spartanburg County, US. They contain β-sheet secondary structures, as confirmed by Thioflavin T (ThT) fluorescence and infrared spectroscopy. Current time information in Spartanburg County, US.pnas.org These unstable intermediates eventually dissolve, reorganizing into smaller oligomers or short protofibrils, which then proceed to form mature fibrils. Current time information in Spartanburg County, US.researchgate.net This process highlights a dynamic equilibrium and structural evolution in the early stages of aggregation.

Intermediate StructureDescriptionKey Characteristics
Oligomers Small, soluble aggregates of Aβ(16-22) monomers.Initial species formed during aggregation.
Flake-like Structures Large, unstable, non-fibrillar assemblies.Contain β-sheet components; transient in nature. Current time information in Spartanburg County, US.pnas.org
Protofibrils Short, fibrillar-like precursors.Formed from the reorganization of unstable intermediates. Current time information in Spartanburg County, US.

Fibril Elongation Mechanisms and the Beta-Amyloid (16-23) Core

Once stable fibril nuclei are formed, they elongate through several mechanisms, with the Aβ(16-23) region often forming the critical core. This central hydrophobic core, particularly residues 17-21 (LVFFA), is pivotal for the aggregation of the full-length Aβ peptide. aip.org

Monomer Addition to Fibril Ends

The primary mechanism of fibril growth is the sequential addition of monomers to the ends of existing fibrils. This process is often described by a "dock-lock" mechanism. nih.govacs.orgpnas.org In the initial "dock" phase, a largely unstructured monomer rapidly and reversibly associates with the fibril end. nih.govpnas.org This is followed by a slower "lock" phase, where the monomer undergoes a conformational rearrangement to adopt the ordered, in-register β-sheet structure of the fibril template. nih.govpnas.org Molecular dynamics simulations have provided evidence for this dock-and-lock mechanism specifically in the context of Aβ(16-22) oligomer growth, where the rate-limiting step is the conformational locking of the monomer onto the growing aggregate. aip.orgpnas.org

Fibril Fragmentation and Generation of New Seeds

Mature amyloid fibrils are not static structures and can break, a process known as fragmentation. nih.govmdpi.com This breakage, which can be induced by mechanical stress, creates a larger number of smaller fibrils. biorxiv.orgnih.gov Each new fibril end acts as a "seed" or template for further elongation by monomer addition. nih.govmdpi.com Fibril fragmentation is a key secondary process that exponentially accelerates the proliferation of amyloid aggregates by increasing the number of active growth sites. nih.govbiorxiv.org This mechanism is considered crucial for the propagation and spreading of amyloid pathology in neurodegenerative diseases. mdpi.com

Role of Beta-Amyloid (16-23) in Cross-Seeding and Templating of Other Amyloidogenic Proteins

The Aβ(16-23) sequence is not only central to the aggregation of Aβ itself but also plays a significant role in mediating the aggregation of other disease-associated proteins through a process called cross-seeding. elifesciences.orgresearchgate.net This occurs when aggregates of one protein act as a template to induce the misfolding and aggregation of a different protein. nih.gov

The interaction between Aβ and the Tau protein, which forms neurofibrillary tangles in Alzheimer's disease, is a key example. Evidence suggests that Aβ aggregates can directly seed Tau aggregation. elifesciences.orggoogle.com The Aβ(16-23) region appears to be a critical interface for this interaction. acs.org Inhibitors designed to bind to the Aβ(16-23) core have been shown to not only block Aβ aggregation but also to prevent Aβ-mediated cross-seeding of Tau and even Tau's own self-aggregation. elifesciences.orgacs.org This suggests that Aβ and Tau share a common structural feature or binding interface responsible for this pathological interaction. elifesciences.org

Furthermore, the Aβ(16-22) fragment has been shown to interact directly with the Islet Amyloid Polypeptide (IAPP), which is associated with type 2 diabetes. nih.govresearchgate.net Molecular dynamics simulations indicate that Aβ(16-22) and an amyloidogenic fragment of IAPP (IAPP20-29) can co-aggregate to form mixed, interdigitated antiparallel β-barrel structures. researchgate.net This interaction is significant as it provides a potential molecular link between Alzheimer's disease and type 2 diabetes, where the Aβ(16-22) sequence facilitates the pathological cross-talk between the two different amyloidogenic proteins. researchgate.netnih.gov

Interacting ProteinAβ Fragment InvolvedMechanism of InteractionPathological Implication
Tau Aβ(16-23)Direct interaction and cross-seeding, likely via a shared structural epitope. elifesciences.orgacs.orgAβ aggregates promote the formation of Tau neurofibrillary tangles in Alzheimer's disease. google.com
Aβ40 Aβ(16-22)Surface-catalyzed secondary nucleation where Aβ(16-22) fibrils template Aβ40 monomer assembly. researchgate.netnih.govAccelerates the overall aggregation of Aβ40. nih.gov
Islet Amyloid Polypeptide (IAPP) Aβ(16-22)Co-aggregation into mixed, interdigitated β-barrel oligomers. researchgate.netProvides a molecular link between Alzheimer's disease and type 2 diabetes. nih.gov

Interactions of Beta Amyloid 16 23 with Biological Components

Peptide-Peptide Binding Forces and Molecular Interactions

The aggregation of Beta-Amyloid (16-23) peptides is driven by a complex interplay of forces that facilitate the formation of stable, ordered structures. These interactions are fundamental to the self-assembly process that leads to the formation of amyloid fibrils.

Hydrogen Bonding Networks

Hydrogen bonds are a primary stabilizing force in the architecture of amyloid fibrils. In the context of Beta-Amyloid (16-23) aggregation, an extensive network of hydrogen bonds forms between the backbones of the peptide strands. This creates a characteristic cross-β structure where β-sheets run parallel to the fibril axis. pnas.org This inter-backbone hydrogen bonding is a common feature among all polypeptides and is not strongly dependent on the specific amino acid sequence, contributing to the archetypal structure of amyloid fibrils. pnas.org The formation of a desolvated core within the fibril structure further strengthens these backbone hydrogen bonds. frontiersin.org

Beyond the backbone, side-chain interactions also contribute to the stability of the aggregate. For instance, amide ladders, formed by hydrogen bonding between the aligned amide sidechains of stacked subunits, have been identified in various amyloid structures. frontiersin.orgwhiterose.ac.uk These ladders add to the thermodynamic stability of parallel in-register structures. whiterose.ac.uk The cooperative nature of hydrogen bonding, where the formation of one bond facilitates the next, contributes to the non-linear dependence of the free energy on the length of the protofilament, which may in part explain the initial energy barrier to fibril formation. frontiersin.orgwhiterose.ac.uk

Hydrophobic Forces

Hydrophobic interactions are a major driving force in the initial stages of Beta-Amyloid (16-23) aggregation. The central hydrophobic core of the full-length Beta-Amyloid peptide, which includes the (16-21) region, is critical for molecular recognition and the initiation of aggregation. mdpi.comnih.gov The hydrophobic residues within the (16-23) sequence tend to be shielded from the aqueous environment, promoting the association of peptides. mdpi.comacs.org

Computational studies have revealed that hydrophobic interactions, particularly between aromatic and aliphatic side chains, play a key role in both intra- and inter-chain interactions, leading to the formation of β-sheets. frontiersin.org In antiparallel β-sheet models of Aβ(16-22), hydrophobic interactions are the dominant stabilizing force. pnas.org The interplay between hydrophobic and electrostatic forces is crucial; for instance, the Aβ(16-22) fragment, which contains both hydrophilic and hydrophobic residues, tends to accumulate at hydrophilic-hydrophobic interfaces, which can accelerate aggregation. mdpi.com

Interactions with Lipid Membranes and Their Influence on Aggregation

The cellular membrane is a critical player in the aggregation of Beta-Amyloid peptides, acting as a surface that can catalyze the formation of toxic oligomers and fibrils. mdpi.complos.org The interaction is a two-way street, with the membrane influencing peptide aggregation and the peptide, in turn, affecting the membrane's physical properties. acs.org

Membrane Binding and Surface Association

Beta-Amyloid peptides can interact with lipid membranes in two primary ways: by binding to the surface or by inserting into the membrane to form pore-like structures. mdpi.com The initial association with the membrane surface is often driven by a combination of electrostatic and hydrophobic forces. mdpi.com The amphipathic nature of Beta-Amyloid peptides makes them well-suited for interacting with the membrane interface. ox.ac.uk

Cryo-electron tomography has visualized how Aβ oligomers can bind extensively to lipid vesicles, "carpeting" the outer leaflet of the bilayer and even inserting into it. biorxiv.org This surface-mediated aggregation can increase the local concentration of the peptide, thereby accelerating the formation of oligomers and fibrils. acs.org The membrane environment can induce a conformational change in the peptide, often from a random coil or α-helical state to a β-sheet-rich structure, which is prone to aggregation. nih.gov

Impact of Membrane Composition (e.g., anionic lipids, cholesterol, gangliosides) on Beta-Amyloid (16-23) Interactions

The specific composition of the lipid membrane significantly influences its interaction with Beta-Amyloid (16-23) and the subsequent aggregation process.

Anionic Lipids: Membranes containing anionic lipids have been shown to strongly associate with Beta-Amyloid peptides. nih.govbiorxiv.org The electrostatic attraction between the positively charged residues of the peptide and the negatively charged lipid headgroups can facilitate the initial binding. For example, studies with the Aβ(25-35) fragment, which has overlapping properties with the (16-23) region, demonstrated that its interaction with anionic membranes can lead to the displacement of cholesterol. frontiersin.org

Cholesterol: Cholesterol is a key modulator of Aβ-membrane interactions. mdpi.com It can influence membrane fluidity and order, creating regions that are more favorable for Aβ binding. nih.gov Some studies suggest that Aβ preferentially binds to cholesterol-rich regions of lipid bilayers. nih.gov The presence of cholesterol can also enhance the rate of fibril formation by accelerating the nucleation of Aβ on the membrane. mdpi.com High levels of cholesterol can facilitate the clustering of gangliosides, which in turn modulates Aβ oligomerization. frontiersin.org

Gangliosides: Gangliosides, particularly GM1, are known to play a crucial role in Aβ aggregation. biorxiv.org Aβ has been observed to preferentially bind to GM1-containing regions in lipid vesicles, which can augment aggregation. biorxiv.org Liposomes enriched in GM1 can induce the formation of toxic, low-molecular-weight oligomers. biorxiv.org Furthermore, the presence of GM1 can lead to the formation of morphologically distinct Aβ fibril polymorphs. biorxiv.org

Interactive Data Table: Factors Influencing Beta-Amyloid (16-23) Interactions

Interacting ComponentType of InteractionEffect on Beta-Amyloid (16-23)
Peptide (Self-Association) Hydrogen BondingStabilizes β-sheet structure in fibrils
Electrostatic InteractionsModulates aggregation; can be attractive or repulsive
Hydrophobic ForcesDrives initial peptide association
Lipid Membrane Anionic LipidsPromotes binding via electrostatic attraction
CholesterolModulates membrane environment for binding, can accelerate nucleation
Gangliosides (GM1)Preferential binding site, promotes formation of specific oligomers

Membrane-Mediated Acceleration of Beta-Amyloid (16-23) Aggregation

The neuronal plasma membrane is a critical environment influencing the aggregation of Beta-Amyloid (Aβ) peptides. nih.gov The membrane surface can act as a catalyst, accelerating the aggregation process. frontiersin.org This interaction is driven by a combination of electrostatic and hydrophobic forces, which cooperatively promote amyloid growth on the membrane surface. mdpi.com The hydrophobic Aβ peptides, particularly the central core encompassing residues 16-23, can readily transition to a β-sheet conformation in the membrane environment, which then serves as a nucleation point for rapid self-aggregation. frontiersin.org

The composition of the lipid bilayer plays a significant role in modulating the kinetics of Aβ aggregation. nih.gov Both zwitterionic lipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and anionic lipids, like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) and 1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG), have been shown to increase the rate of Aβ fibril formation compared to in an aqueous solution. mdpi.comfrontiersin.org Charged membranes, in particular, can function as two-dimensional templates, leading to a dramatic accumulation of surface-associated Aβ peptides and consequently accelerating the formation of toxic structures. ox.ac.uk Molecular dynamics simulations of the Aβ(16-22) fragment have shown that its aggregation is influenced by the charge of the lipid head groups. frontiersin.org The presence of the membrane not only speeds up aggregation but can also influence the structural characteristics of the resulting Aβ aggregates. nih.gov

Lipid TypeChargeEffect on Aβ AggregationReference
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)ZwitterionicIncreases fibril formation kinetics. mdpi.com
DMPG (1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol)AnionicSpeeds up amyloid growth. mdpi.com
POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine)AnionicPromotes aggregation. frontiersin.org

Interactions with Molecular Chaperones and Other Proteins

Cells possess a network of molecular chaperones, such as heat shock proteins (HSPs), that play a crucial role in maintaining protein homeostasis by preventing protein misfolding and aggregation. nih.govnih.gov These chaperones can interact with Aβ peptides, including the critical central hydrophobic region (16-23), to modulate their aggregation pathways.

Molecular chaperones utilize several mechanisms to inhibit Aβ aggregation, and their interactions can be highly specific. mdpi.com Some chaperones, like DNAJB6 (a member of the Hsp40 family), have been shown to be highly efficient inhibitors of Aβ42 aggregation even at very low sub-stoichiometric ratios. nih.govacs.org The proposed mechanism for DNAJB6 involves binding directly to aggregated forms of Aβ, such as oligomers and fibrils, rather than to the monomers. This interaction effectively sequesters the growing aggregates, preventing both their further elongation and their ability to catalyze the formation of new fibrils (secondary nucleation). nih.gov

Other studies have focused on the central hydrophobic core (residues 17-21, LVFFA), which lies within the Aβ(16-23) sequence and is fundamental for Aβ-protein interaction and fibril stability. remedypublications.com Specifically designed "beta-sheet breaker peptides," including a fragment corresponding to Aβ(16-23) itself, can bind to this hydrophobic cluster through hydrogen bonds, thereby destabilizing the interactions between Aβ monomers and oligomers that are necessary for fibril formation. remedypublications.com

The larger HSPs, such as Hsp70 and Hsp90, also interact with Aβ. mdpi.comoup.com Their mechanisms can be ATP-dependent, involving conformational remodeling of the Aβ peptide into a less aggregation-prone state, or ATP-independent, where they bind to misfolded intermediates to prevent their assembly into larger aggregates. mdpi.com The co-chaperone CHIP can interact with Hsp70/90 and Aβ, influencing its metabolism and stability. oup.com

Chaperone/ProteinProposed Binding Site/TargetMechanism of ActionReference
DNAJB6 (Hsp40 family)Aβ42 aggregates (oligomers/fibrils)Binds to aggregates, preventing elongation and secondary nucleation. nih.gov
Beta-Sheet Breaker Peptides (e.g., Aβ16-23)Central hydrophobic cluster (Aβ17-21)Binds to the hydrophobic core, destabilizing monomer/oligomer interactions. remedypublications.com
Hsp70/Hsp90Misfolded/aggregated AβATP-dependent conformational remodeling or ATP-independent sequestration of aggregates. mdpi.comoup.com
αB-crystallin (sHsp)Amyloid aggregates (e.g., Aβ1-40)Binds to amyloidogenic clients, inhibiting aggregation. Binding can be entropically driven. pnas.orgrsc.org
CHIP (Co-chaperone)Aβ, βAPPInteracts with Aβ and Hsp70/90, influencing Aβ metabolism and accumulation. oup.com

Compound Reference Table

Impact on Beta-Amyloid (16-23) Folding and Aggregation

The folding and subsequent aggregation of the Beta-Amyloid (Aβ) peptide, a process central to the formation of amyloid plaques, is critically influenced by the peptide's interaction with various biological components. The Aβ(16-23) fragment, with the sequence KLVFFAE, represents the central hydrophobic core of the full-length Aβ peptide and is considered a primary driver of its aggregation. nih.gov Interactions with lipids, metal ions, and other proteins can significantly modulate the conformational landscape of this fragment, accelerating or inhibiting its transition from a soluble state to insoluble β-sheet-rich fibrils.

The aggregation process is often characterized by a conformational change from a random coil or α-helical state to a β-sheet structure. frontiersin.orgaimspress.com This transition allows peptide molecules to self-assemble into oligomers, which then act as nuclei for the formation of larger protofibrils and mature fibrils. nih.gov Biological interfaces and solutes can act as catalysts or inhibitors of this nucleation and elongation process.

Interaction with Lipid Membranes

Cellular membranes, particularly their lipid components, provide a crucial interface that can catalyze the aggregation of Aβ peptides. mdpi.comnih.gov The interaction is complex, depending on the lipid composition, charge, and fluidity of the membrane.

Conformational Induction: In aqueous solutions, Aβ peptides may exist in a random-coil conformation. frontiersin.org However, upon interacting with lipid membranes, particularly those containing anionic lipids or specific components like gangliosides, the peptide can undergo a significant conformational shift. frontiersin.orgnih.govox.ac.uk This interaction promotes the formation of a β-sheet structure, which is the prerequisite for amyloid fibril assembly. ox.ac.uk The Aβ(16-23) region, being highly hydrophobic, is instrumental in mediating the peptide's insertion into or association with the lipid bilayer. pnas.org

Aggregation Nucleation: Lipid surfaces can act as platforms that effectively increase the local concentration of Aβ peptides, thereby facilitating nucleation. researchgate.net Studies on the full-length Aβ peptide have shown that lipid membranes can reduce the energy barrier for the initial stages of assembly. researchgate.net Lipid raft domains, which are rich in cholesterol and gangliosides, are thought to be particularly important platforms for Aβ aggregation. frontiersin.orgnih.gov The interaction with ganglioside clusters has been shown to induce Aβ to adopt a β-sheet-rich structure. frontiersin.org

Influence of Lipid Composition: The specific type of lipid has a distinct impact on the aggregation process. Molecular dynamics simulations have indicated that polyunsaturated lipids can lead to stronger adsorption of Aβ peptides to the membrane, but result in weaker binding between the peptides themselves, potentially slowing aggregation. acs.org Conversely, other studies have found that certain lipids can significantly increase the rate of Aβ aggregation. mdpi.com For example, while cholesterol alone may not alter the rate of oligomer formation, it can accelerate the elongation of these oligomers into fibrils. mdpi.com

Interacting Lipid ComponentEffect on Aβ(16-23) Folding & AggregationSource(s)
Anionic Lipids (e.g., Phosphatidylserine) Promotes binding and induces β-sheet conformation, favoring aggregation. nih.gov
Gangliosides (e.g., GM1) Binds Aβ and induces a conformational change to a β-sheet-rich structure, acting as a seed for aggregation. frontiersin.org
Cholesterol May accelerate the elongation of oligomers into mature fibrils. frontiersin.orgmdpi.com
Polyunsaturated Lipids Causes stronger adsorption to the membrane but may weaken inter-peptide binding, potentially inhibiting fibril formation on the membrane surface. acs.org

Interaction with Metal Ions

Metal ion dyshomeostasis is frequently observed in the context of amyloid plaque pathology. researchgate.net Divalent metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), can directly bind to the Aβ peptide and significantly alter its aggregation pathway. nih.govmdpi.com

Acceleration of Aggregation: Both Cu²⁺ and Zn²⁺ have been shown to accelerate Aβ aggregation, often by eliminating the lag phase associated with the initial nucleation process. mdpi.comrsc.org This interaction can promote the rapid formation of oligomeric species. nih.gov

Modulation of Aggregate Structure: Metal ion binding can lead to the formation of structurally distinct aggregates. Instead of well-ordered fibrils, metal-associated Aβ often forms amorphous, non-fibrillar precipitates. mdpi.com Studies have indicated that the presence of metals results in a higher proportion of antiparallel β-sheet structures. mdpi.com

Binding Sites: While the primary binding sites for Cu²⁺ and Zn²⁺ are located in the N-terminal domain of the full-length Aβ peptide (outside the 16-23 region), these ions can have allosteric effects on the peptide's conformation. researchgate.net Furthermore, some evidence suggests that in aggregated Aβ, metal ions may have different binding modes, potentially involving carboxylate groups from residues such as Asp23, which lies within the Aβ(16-23) fragment. researchgate.netnih.gov The disruption of a critical salt bridge between Asp23 and Lys28 by Zn²⁺ has also been reported, which would directly impact the structure and aggregation propensity of the core region. researchgate.net

Metal IonEffect on Aβ(16-23) Folding & AggregationSource(s)
Zinc (Zn²⁺) Accelerates aggregation, promotes formation of amorphous aggregates, may bind near or within the (16-23) region in aggregates. researchgate.netnih.govmdpi.com
Copper (Cu²⁺) Accelerates aggregation, shortens or eliminates the nucleation lag phase, can induce formation of toxic oligomers. nih.govmdpi.comrsc.org
Magnesium (Mg²⁺) Effects are debated, with some studies suggesting a reduction in Aβ plaque formation. rsc.org

Interaction with Other Proteins and Chaperones

The cellular environment contains a host of proteins, including molecular chaperones, that function to prevent protein misfolding and aggregation. nih.gov These proteins can interact with Aβ and influence its aggregation cascade at various stages.

Inhibition of Fibril Formation: Many molecular chaperones have been reported to interfere with Aβ aggregation. eurekaselect.com For instance, the small heat-shock protein αB-crystallin has been shown to prevent the elongation of Aβ fibrils. researchgate.netfrontiersin.org Other chaperones, like DNAJB6 and clusterin, can specifically target and inhibit certain nucleation steps in the aggregation process. eurekaselect.com

Cross-Seeding with Other Amyloidogenic Proteins: The Aβ peptide can interact with other proteins involved in neurodegenerative diseases, such as tau and α-synuclein. This cross-talk can potentially lead to co-aggregation or cross-seeding, where aggregates of one protein can template the misfolding and aggregation of another. researchgate.net

Interacting Protein/ChaperoneEffect on Aβ(16-23) Folding & AggregationSource(s)
αB-crystallin Prevents the elongation of Aβ fibrils. researchgate.netfrontiersin.org
GroEL/Hsp60 Reports are conflicting; some show inhibition of fibril formation, while others suggest minimal effect. researchgate.netfrontiersin.orgfrontiersin.org
HSP10 Exhibits a concentration-dependent effect: promotes nucleation at low concentrations and inhibits it at higher concentrations. frontiersin.org
Clusterin Inhibits specific nucleation events during aggregation. eurekaselect.com
Tau protein May engage in cross-talk, potentially leading to cross-seeding and co-aggregation. researchgate.net

Cellular and Molecular Pathomechanisms Mediated by Beta Amyloid 16 23 Aggregates

Disruption of Cellular Membrane Integrity by Beta-Amyloid (16-23) Aggregates

Aggregates of Beta-Amyloid (16-23) are known to compromise the structural and functional integrity of cellular membranes, a key event in their cytotoxic cascade. acs.org This disruption is primarily achieved through direct interactions with the lipid bilayer, leading to a loss of cellular homeostasis. nih.gov

A prominent mechanism by which Aβ aggregates disrupt membranes is through the formation of pore-like structures. abcam.comnih.gov This "ion channel hypothesis" posits that Aβ oligomers insert themselves into the cell membrane, creating unregulated channels that permit the passage of ions. nih.govwikipedia.org These channels are typically cation-selective, allowing the influx of ions such as Ca2+. mdpi.com The formation of these pores is a dynamic process, with evidence suggesting that small, soluble oligomers are the primary species responsible for creating these channel-like structures. nih.govpnas.org

Computational and experimental studies have provided insights into the structure of these pores. Molecular dynamics simulations suggest that Aβ fragments can self-assemble into barrel-like structures within the lipid bilayer, with a central pore that allows for ion conduction. acs.orgpnas.org Atomic force microscopy has visualized these annular structures formed by various amyloid peptides, including Aβ, in reconstituted membrane bilayers. nih.gov The process of pore formation is thought to involve the initial binding of Aβ monomers or small oligomers to the membrane surface, followed by a conformational change and insertion into the hydrophobic core of the bilayer, and subsequent assembly into a functional pore. acs.org

MechanismDescriptionKey Aβ SpeciesSupporting Evidence
Ion Channel HypothesisFormation of unregulated, cation-selective channels in the cell membrane. nih.govwikipedia.orgSoluble, non-fibrillar oligomers. wikipedia.orgElectrophysiological recordings showing increased membrane conductance. plos.org
Barrel-Stave ModelAβ peptides insert into the membrane and aggregate to form a barrel-like pore.Oligomeric Aβ.Molecular dynamics simulations. acs.org
Toroidal Pore ModelAβ peptides and lipids together form the pore, with the lipid monolayers bending inward.Oligomeric Aβ.Biophysical studies on lipid-peptide interactions.

The formation of pores by Aβ(16-23) aggregates leads to significant alterations in membrane permeability, disrupting the carefully maintained ionic gradients across the cell membrane. abcam.commdpi.com The influx of ions, particularly calcium (Ca2+), is a critical consequence of this increased permeability. nih.gov Neurons are especially vulnerable to such disruptions due to their reliance on strict ion concentration gradients for normal function and action potential propagation. wikipedia.org

The unregulated entry of Ca2+ into the cytoplasm can trigger a cascade of neurotoxic events, including excitotoxicity, mitochondrial dysfunction, and the activation of apoptotic pathways. nih.gov Studies have demonstrated that exposure of neurons to Aβ results in increased intracellular Ca2+ levels, which correlates with an increase in membrane conductance and the influx of small molecules like ethidium (B1194527) bromide. plos.org This loss of ionic homeostasis is considered a primary mechanism of Aβ-induced neurotoxicity. plos.orgmdpi.com

Influence on Mitochondrial Function and Dynamics

Mitochondria are crucial for cellular energy production and are also key regulators of cell death pathways. Emerging evidence indicates that mitochondria are a primary target of Aβ-induced toxicity. nih.govfrontiersin.org Aβ peptides, including fragments like Aβ(16-23), can accumulate within mitochondria and directly interfere with their function. nih.gov

Aβ peptides have been shown to localize to mitochondrial membranes, including the outer and inner membranes. nih.govnih.gov This interaction can disrupt the integrity of these membranes, leading to the impairment of mitochondrial processes. mdpi.com The accumulation of Aβ at the mitochondrial membrane can block the import of essential proteins that are encoded by nuclear DNA, further compromising mitochondrial function. nih.gov

The interaction of Aβ(16-23) aggregates with mitochondria leads to a significant impairment of cellular energy metabolism. nih.gov Aβ has been shown to inhibit the activity of key enzymes in the citric acid cycle and the electron transport chain (ETC). nih.govresearchgate.net Specifically, the activity of ETC complexes can be directly influenced by intramitochondrial Aβ. nih.gov This inhibition of the ETC disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). nih.govresearchgate.net The overproduction of ROS creates a state of oxidative stress, which can further damage mitochondrial components and other cellular structures, contributing to a vicious cycle of mitochondrial dysfunction. nih.govmdpi.com

Mitochondrial Component/ProcessEffect of Aβ(16-23) AggregatesConsequence
Mitochondrial Membranes (Outer and Inner)Aβ accumulation and interaction. nih.govnih.govDisrupted membrane integrity, blocked protein import. nih.gov
Electron Transport Chain (ETC)Inhibition of complex activities. nih.govDecreased ATP synthesis, increased ROS production. nih.govresearchgate.net
Citric Acid Cycle EnzymesDecreased enzymatic activity. nih.govReduced production of NADH and FADH2 for the ETC.
Mitochondrial DynamicsAlteration of fission and fusion processes. frontiersin.orgImpaired mitochondrial quality control.

Cellular Uptake and Intracellular Trafficking of Beta-Amyloid (16-23) Aggregates

While Aβ peptides can exert toxic effects from the extracellular space, their internalization and subsequent intracellular accumulation are also significant contributors to their pathogenicity. pnas.org The uptake of Aβ aggregates is a complex process involving multiple pathways. pnas.org

Studies have shown that extracellular Aβ can be internalized by neurons and other brain cells through mechanisms such as endocytosis. frontiersin.orgpnas.org This process can be mediated by cell surface receptors. pnas.orgnih.gov Once internalized, Aβ peptides are trafficked to various intracellular compartments. A significant portion of internalized Aβ is directed to the endosomal-lysosomal pathway. pnas.orgnih.gov Within the acidic environment of these organelles, the aggregation of Aβ can be accelerated. pnas.org

Furthermore, internalized Aβ can also be found in mitochondria. nih.gov The precise mechanisms by which Aβ translocates to mitochondria are still under investigation, but it is clear that its presence within these organelles is directly linked to mitochondrial dysfunction. nih.govnih.gov The intracellular trafficking and accumulation of Aβ aggregates play a crucial role in amplifying their neurotoxic effects by allowing them to interact with a wider range of intracellular targets.

Receptor-Mediated Endocytosis

The cellular uptake of beta-amyloid aggregates is a critical step in their neurotoxic cascade, with receptor-mediated endocytosis being a primary mechanism of entry. This process involves the binding of Aβ aggregates to specific receptors on the neuronal surface, which then triggers their internalization into the cell within vesicles.

Several receptors have been implicated in the endocytosis of beta-amyloid. One key player is the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.org LRP1 can bind to Aβ either directly or indirectly through ligands such as apolipoprotein E (ApoE), facilitating its clearance from the extracellular space but also its uptake into neurons. frontiersin.org Another significant receptor is the Receptor for Advanced Glycation End products (RAGE). The interaction between Aβ and RAGE is thought to mediate Aβ transcytosis across the blood-brain barrier and its uptake by neurons. mdpi.com Notably, experimental evidence suggests that the Aβ (16-23) fragment can effectively block the RAGE-dependent uptake of the longer Aβ40 isoform, indicating a direct interaction between this specific Aβ region and the RAGE receptor. mdpi.com

The binding of Aβ aggregates to these receptors initiates the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the Aβ-receptor complex. frontiersin.org This clathrin-mediated endocytosis is a well-established pathway for the internalization of various macromolecules. frontiersin.org Once inside the cell, these vesicles deliver their cargo to the endosomal-lysosomal system for trafficking and degradation. mdpi.com

The table below summarizes key receptors involved in the endocytosis of Beta-Amyloid.

ReceptorRole in Aβ EndocytosisAβ (16-23) Interaction
LRP1Mediates direct and indirect uptake of Aβ.Implied as part of the full-length peptide.
RAGEFacilitates Aβ transport and neuronal uptake.The 16-23 fragment can block Aβ40 uptake. mdpi.com

Role of Lipid Rafts in Internalization

Lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, play a crucial role in the internalization of Beta-Amyloid (16-23) aggregates. mdpi.com These domains function as organizing centers for signaling molecules and receptors, and their unique lipid composition facilitates the binding and aggregation of Aβ peptides. mdpi.com

The interaction of Aβ with lipid rafts is thought to be a critical early event in its pathological cascade. Ganglioside GM1, a major component of lipid rafts, has been shown to bind to Aβ and promote its aggregation. nih.gov This interaction can lead to the formation of seed-like Aβ oligomers on the cell surface, which can then be internalized. nih.gov The internalization of Aβ oligomers through GM1-mediated, cholesterol-dependent endocytosis highlights the central role of lipid rafts in this process. mdpi.com

Disruption of lipid raft integrity, for instance by depleting cholesterol, has been shown to reduce the cellular uptake of Aβ and protect against its toxic effects. nih.gov This underscores the importance of these membrane microdomains as platforms for Aβ internalization. Once associated with lipid rafts, Aβ aggregates can be internalized through various endocytic pathways, including both clathrin-dependent and clathrin-independent mechanisms. The specific pathway utilized may depend on the aggregation state of the Aβ and the cellular context. nih.gov

Localization within Endosomal-Lysosomal System

Following internalization, Beta-Amyloid (16-23) aggregates are trafficked through the endosomal-lysosomal pathway, a series of intracellular compartments responsible for sorting and degrading macromolecules. This journey begins with the early endosomes, which are the primary sorting stations for endocytosed material. nih.gov

From the early endosomes, Aβ can be sorted for recycling back to the plasma membrane or targeted for degradation by being transported to the late endosomes. nih.gov The maturation of early endosomes into late endosomes involves a decrease in internal pH and changes in protein composition. mdpi.com These late endosomes, also known as multivesicular bodies, can then fuse with lysosomes. mdpi.com

Lysosomes are acidic organelles containing a wide array of hydrolytic enzymes that are responsible for the breakdown of cellular waste and internalized materials. nih.gov Under normal physiological conditions, the endosomal-lysosomal pathway is a major route for the clearance of Aβ. nih.gov However, in pathological conditions, this system can become dysfunctional. The accumulation of Aβ within these compartments can lead to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, ultimately contributing to neuronal cell death. nih.gov Studies have shown that Aβ can accumulate in autophagosomes, early endosomes, and lysosomes in Alzheimer's disease. mdpi.com

Modulation of Intracellular Protein Homeostasis Systems

Ubiquitin-Proteasome System Interaction

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for the degradation of short-lived and misfolded proteins, playing a critical role in maintaining protein homeostasis. Emerging evidence indicates a significant interaction between Beta-Amyloid aggregates and the UPS, leading to its impairment.

Aβ oligomers have been shown to directly inhibit the catalytic activity of the proteasome. nih.govbiorxiv.org This inhibition appears to be dependent on the aggregation state of Aβ, with oligomers being more potent inhibitors than monomers or fibrils. nih.gov The impairment of proteasome function by Aβ can lead to the accumulation of ubiquitinated proteins, which is a pathological hallmark of Alzheimer's disease. jneurosci.org

The consequences of UPS inhibition by Aβ are far-reaching. The failure to degrade misfolded and damaged proteins can exacerbate cellular stress and contribute to neuronal dysfunction. Furthermore, the UPS is also involved in the degradation of Aβ itself, and therefore, its inhibition by Aβ can create a vicious cycle of Aβ accumulation and further proteasome impairment. nih.gov Studies have demonstrated that inhibiting proteasome function in animal models leads to an increased accumulation of both Aβ and tau, another key protein in Alzheimer's disease pathology. nih.gov

Autophagy-Lysosomal Pathway

The autophagy-lysosomal pathway is a crucial cellular process for the degradation of long-lived proteins, protein aggregates, and damaged organelles. This pathway is intricately linked with the metabolism of Beta-Amyloid, being involved in both its generation and clearance.

Autophagy begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded by lysosomal hydrolases. This entire process is known as autophagic flux. nih.gov

In the context of Alzheimer's disease, the autophagy-lysosomal pathway is known to be dysfunctional. nih.gov Aβ accumulation can impair autophagic flux at several steps. For instance, Aβ can disrupt the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles within neurons. nih.gov These stalled autophagosomes can become sites for the accumulation of Aβ itself.

Furthermore, high levels of intracellular cholesterol can exacerbate the impairment of the autophagy-lysosomal pathway. Cholesterol can enhance the formation of autophagosomes induced by Aβ but at the same time impair their fusion with lysosomes, resulting in decreased clearance of Aβ. tandfonline.com This disruption of the autophagy-lysosomal pathway contributes significantly to the accumulation of toxic Aβ aggregates and neuronal damage. researchgate.net

Effects on Synaptic Function and Plasticity Models

The accumulation of Beta-Amyloid aggregates has profound and detrimental effects on synaptic function and plasticity, which are the cellular basis of learning and memory. These effects are observed in various experimental models and are considered a key driver of the cognitive decline seen in Alzheimer's disease.

One of the most well-documented effects of Aβ is the inhibition of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govjneurosci.org Soluble Aβ oligomers have been shown to potently inhibit LTP in hippocampal slices. nih.gov This inhibition is thought to be mediated, at least in part, by the excessive activation of extrasynaptic NMDA receptors containing the NR2B subunit. nih.gov

In addition to functional deficits, Aβ aggregates also induce structural changes at the synapse. Studies have shown that exposure to Aβ leads to a reduction in the number of dendritic spines, which are the small protrusions on dendrites that receive most excitatory synaptic inputs. nih.govnih.gov Furthermore, Aβ can alter the morphology of the remaining spines. pnas.org These structural alterations are believed to contribute significantly to the synaptic dysfunction and cognitive impairment associated with Alzheimer's disease. frontiersin.orgoup.com Interestingly, physiological concentrations of Aβ have been suggested to be necessary for normal synaptic plasticity, indicating a complex, concentration-dependent role for this peptide. jneurosci.orgnih.gov

The following table summarizes the effects of Beta-Amyloid on key parameters of synaptic function and plasticity.

Synaptic ParameterEffect of Beta-Amyloid AggregatesKey Molecular Mediators
Long-Term Potentiation (LTP)InhibitionExtrasynaptic NR2B-containing NMDA receptors
Dendritic Spine DensityReductionCalcineurin activation
Dendritic Spine MorphologyAlterations (e.g., changes in size and shape)Not fully elucidated

Synaptic Dysfunction Mechanisms

Soluble aggregates of full-length beta-amyloid are widely recognized as primary instigators of synaptic dysfunction, a key feature that precedes large-scale neurodegeneration. frontiersin.orgnih.gov These toxic oligomers interfere with the fundamental mechanisms of synaptic plasticity, which are crucial for learning and memory.

One of the most significant effects is the impairment of Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.orgnih.gov Soluble Aβ oligomers have been shown to inhibit LTP induction in various brain regions, including the hippocampus. frontiersin.org This disruption is believed to contribute directly to the cognitive deficits observed in the early stages of Alzheimer's disease.

The mechanisms underlying this synaptic impairment are multifaceted. Aβ oligomers can aberrantly interact with several key neurotransmitter receptors located at the synapse. abcam.com This includes dysregulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for glutamatergic neurotransmission and synaptic plasticity. frontiersin.orgabcam.com By binding to or altering the function of these receptors, Aβ oligomers disrupt calcium homeostasis, leading to excessive calcium influx and subsequent excitotoxicity. frontiersin.orgabcam.com This cascade ultimately impairs the signaling pathways necessary for the maintenance of healthy synaptic function.

Table 1: Effects of Full-Length Beta-Amyloid Oligomers on Synaptic Mechanisms

Mechanism Effect Key Receptors Involved Consequence
Long-Term Potentiation (LTP) Inhibition NMDA, AMPA Impaired memory formation and learning
Neurotransmitter Receptor Function Dysregulation NMDA, AMPA, Cholinergic Disrupted synaptic signaling
Calcium Homeostasis Disruption (Excessive Influx) NMDA Excitotoxicity, Synaptic depression
Synaptic Structure Loss of dendritic spines - Reduced synaptic connectivity

Induction of Cellular Stress Responses

Oxidative Stress Induction

A significant body of evidence links the accumulation of full-length Aβ aggregates to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.govjuniperpublishers.com This oxidative damage is considered an early and critical event in the pathogenic cascade.

The interaction of Aβ peptides with metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), is a key mechanism for ROS generation. juniperpublishers.com These redox-active metals can bind to Aβ and catalyze the production of harmful ROS, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). juniperpublishers.com These species can then inflict widespread damage on cellular components.

Table 2: Research Findings on Beta-Amyloid-Induced Oxidative Stress

Finding Description Implication
Metal-Catalyzed ROS Production Full-length Aβ binds redox-active metals (Cu²⁺, Fe³⁺), catalyzing the formation of H₂O₂ and hydroxyl radicals. juniperpublishers.com Direct generation of damaging free radicals in proximity to neurons.
Lipid Peroxidation ROS generated by Aβ aggregates attack polyunsaturated fatty acids in neuronal membranes. uky.edu Compromised membrane integrity and function, impaired ion transport.
Protein Oxidation Increased levels of protein carbonyls and 3-nitrotyrosine (B3424624) are found in affected brain regions. Loss of protein function, enzyme inactivation, and contribution to protein aggregation.
Nucleic Acid Damage Oxidative damage to mitochondrial and nuclear DNA. Impaired cellular energy production and gene expression.

Inflammatory Responses

Neuroinflammation, characterized by the activation of the brain's resident immune cells, is a central feature of the response to beta-amyloid deposition. amegroups.cn Microglia, the primary immune effector cells of the central nervous system, play a dual role in this process. frontiersin.orgnih.gov

Aggregates of full-length Aβ are potent activators of microglia. ijbs.com Upon recognizing and binding to Aβ deposits through various cell surface receptors (e.g., Toll-like receptors, RAGE), microglia undergo a morphological and functional transformation. amegroups.cnnih.gov In the early stages, this activation can be beneficial, leading to the phagocytosis and clearance of Aβ aggregates. frontiersin.org

However, chronic exposure to Aβ leads to a sustained pro-inflammatory state. amegroups.cnfrontiersin.org Persistently activated microglia release a host of inflammatory mediators, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). ijbs.comfrontiersin.org This sustained release of cytokines creates a neurotoxic environment that can exacerbate both amyloid and tau pathology, contributing to a self-perpetuating cycle of inflammation and neurodegeneration. abcam.comamegroups.cn This chronic inflammatory state damages surrounding neurons and further impairs the ability of microglia to effectively clear Aβ, thus contributing significantly to disease progression. frontiersin.org

Table 3: Key Cytokines Released by Microglia in Response to Full-Length Beta-Amyloid

Cytokine Primary Function in this Context Consequence of Chronic Release
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory signaling, apoptosis induction Neuronal damage, exacerbation of inflammation
Interleukin-1beta (IL-1β) Potent pro-inflammatory mediator, stimulates further glial activation Amplification of the inflammatory cascade, neurotoxicity
Interleukin-6 (IL-6) Pro-inflammatory and immune-regulatory signaling Contributes to chronic neuroinflammation and neuronal injury

Methodological Approaches for Studying Beta Amyloid 16 23

Biophysical Characterization Techniques

The study of Beta-Amyloid (16-23) [Aβ(16-23)] relies on a suite of biophysical methods designed to probe its structural conformations and aggregation pathways. These techniques provide insights from the secondary structure level to the morphology of large-scale aggregates.

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of Aβ(16-23), offering detailed information on its secondary structure, conformational dynamics, and interactions at the molecular level.

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution. jasco-global.com It is particularly sensitive to the conformational changes that Aβ peptides undergo during aggregation, such as the transition from a random coil or α-helical state to a β-sheet structure. jasco-global.comacs.org

Research has utilized far-UV CD spectroscopy to investigate the role of the Aβ(16-23) fragment, often referred to as a β-sheet breaker peptide (βSBP), in modulating the aggregation of the full-length Aβ(1-40) peptide. nih.govnih.gov Studies have shown that temperature increases can induce β-sheet formation in Aβ(1-40), characterized by a CD spectrum minimum around 218 nm. nih.gov The introduction of the Aβ(16-23) fragment was found to inhibit this temperature-induced conformational change. nih.govnih.gov The presence of Aβ(16-23) shifted the CD spectrum of Aβ(1-40) at 38°C to a minimum around 200 nm, which is characteristic of a more soluble, random coil conformation, similar to that of Aβ(1-40) at a lower temperature of 20°C. nih.gov This indicates that the Aβ(16-23) fragment can effectively reverse the formation of β-sheet structures in the larger peptide. nih.govnih.gov Several studies have suggested that the 16-23 region is a critical area, and stabilizing its conformation can prevent aggregation. researchgate.net

TechniquePeptide StudiedKey FindingWavelength Minima (nm)Implied ConformationCitation
CD Spectroscopy Aβ(1-40) at 38°CInduces β-sheet structure~218 nmβ-sheet-rich nih.gov
CD Spectroscopy Aβ(1-40) + Aβ(16-23) at 38°CInhibits β-sheet formation~200 nmRandom coil/soluble nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution structural and dynamic information on peptides. Solid-state NMR (ssNMR) is particularly valuable for studying the structure of insoluble amyloid fibrils. nih.gov ssNMR studies on Aβ(1-40) fibrils have identified specific interatomic contacts, including quaternary contacts within the fibril structure involving residues from the 16-23 region, such as L17, F19, and D23. acs.org For example, internal contacts have been observed between the side chains of L17 and F19 and those of I32, L34, and V36. acs.org

Furthermore, ssNMR has been used to compare different Aβ40 oligomers, revealing that the conformation and chemical environment of residues K16 to K28 differ depending on the oligomer's size. researchgate.net For shorter, related fragments like Aβ(16-22), simulations based on ssNMR data suggest that an antiparallel β-sheet orientation is the most stable conformation for oligomers. pnas.orgbiorxiv.org This antiparallel arrangement contrasts with the in-register parallel cross-β sheet generally found in Aβ(1-40) and Aβ(1-42) fibrils. pnas.org NMR studies of the Aβ(13-23) fragment in SDS micelles, which mimic a membrane environment, showed the peptide adopting a 3(10) helix conformation from H13 to D23. researchgate.net

TechniquePeptide FragmentEnvironmentKey Structural FindingCitation
Solid-State NMR Aβ(1-40)FibrilInternal contacts involving L17, F19, D23 acs.org
Solid-State NMR Aβ(16-22)Oligomer (model)Antiparallel β-sheet is most stable pnas.org
Solution NMR Aβ(13-23)SDS Micelles3(10) helix from H13 to D23 researchgate.net
Solid-State NMR Aβ40OligomersConformation of residues K16-K28 is size-dependent researchgate.net

Fluorescence spectroscopy, often using extrinsic fluorescent probes, is a highly sensitive method for monitoring amyloid aggregation kinetics. Probes like Thioflavin T (ThT) and Thioflavin-S (ThS) exhibit a characteristic increase in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.comnih.gov This technique is widely used to study the entire process of Aβ aggregation, from soluble species to mature fibrils. nih.gov

While not always focused exclusively on the Aβ(16-23) fragment, the method is crucial for assessing how such fragments might inhibit or modulate the aggregation of full-length Aβ peptides. The kinetics of aggregation, including the lag phase and elongation rate, can be quantified by monitoring the ThT fluorescence over time. nih.gov Additionally, specialized fluorescent probes and sensor arrays have been developed to discriminate between different Aβ aggregate species, such as monomers, oligomers, and fibrils, providing a more detailed picture of the aggregation pathway. nih.govacs.org The Amplex Red assay, a fluorescence-based method, can also be used to measure the production of hydrogen peroxide, a byproduct of Aβ aggregation. nih.gov

Deep Ultraviolet Resonance Raman (DUVRR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the secondary structure and local environment of the peptide backbone. chemrxiv.org By using an excitation wavelength in the deep UV region (below 220 nm), the technique selectively enhances Raman signals from the peptide backbone amide bonds. mdpi.com

DUVRR studies on Aβ fibrils have shown that the Amide I band, which arises mainly from the C=O stretching vibration, is particularly sensitive to secondary structure. scispace.com A narrow and intense Amide I peak is indicative of a well-organized cross-β core structure typical of amyloid fibrils. scispace.com This method can also be used to measure the distributions of specific peptide bond and side chain dihedral angles. chemrxiv.org Combined quantum mechanics and molecular mechanics (QM/MM) simulations of DUVRR spectra for Aβ fibrils have helped to interpret experimental results, such as the effects of hydrogen-deuterium exchange on the Amide III band, which is linked to changes in coupling between Cα–H and N–D bending modes. acs.org This technique offers a high-resolution tool to characterize the specific β-sheet structure within aggregates formed by or influenced by the Aβ(16-23) fragment. researchgate.net

Microscopy Techniques

Microscopy techniques are indispensable for the direct visualization of the morphology of amyloid aggregates. They provide qualitative and quantitative data on the size, shape, and structure of oligomers, protofibrils, and mature fibrils.

Studies combining AFM with molecular dynamics simulations have been used to characterize the misfolding and dimerization process of the related Aβ(14-23) fragment. researchgate.net These experiments revealed that the peptide can form stable dimers and that the arrangement of monomers in an antiparallel orientation leads to the cooperative formation of a β-sheet structure. researchgate.net Other optical microscopy techniques, such as fluorescence microscopy and confocal microscopy, are used in conjunction with fluorescent probes to visualize Aβ deposits in various samples, from in vitro preparations to tissue sections. sciopen.comresearchgate.netnih.gov

Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are invaluable for the detailed molecular analysis of Aβ peptides. These methods allow for the precise determination of the peptide's mass, the identification of post-translational modifications, and the characterization of peptide fragments.

MALDI-TOF MS is frequently used to confirm the purity and identity of synthesized Aβ peptides, including fragments like Aβ(16-23). frontiersin.org In studies of Aβ aggregation, MALDI-TOF MS can be employed to analyze the composition of different aggregate species and to identify specific proteoforms present in complex mixtures. uni-goettingen.de For example, it has been used to identify a wide array of N- and C-terminally truncated Aβ proteoforms in brain samples. uni-goettingen.de

The technique is also sensitive to the binding of metal ions to Aβ peptides, which is relevant as metal ions are implicated in amyloid pathology. Studies on Aβ fragments have used MALDI-TOF MS to demonstrate the binding of aluminum ions and to identify the specific residues involved in the coordination. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) coupled with MALDI-TOF can provide sequence information and pinpoint the location of modifications, such as phosphorylation. acs.org This is achieved by fragmenting the peptide ions and analyzing the resulting fragment masses. acs.org

Table 2: Applications of Mass Spectrometry in the Study of Aβ Peptides

Mass Spectrometry TechniqueApplicationKey Findings/Capabilities
MALDI-TOF MSPurity assessment of synthetic peptides. frontiersin.orgConfirms the expected molecular weight of Aβ(16-23).
Identification of Aβ proteoforms. uni-goettingen.deDetects various truncated and modified forms of Aβ.
Analysis of metal-peptide complexes. mdpi.comDetermines the binding stoichiometry of metal ions to Aβ fragments.
MALDI-TOF/TOF MS/MSSequencing and modification site analysis. acs.orgPinpoints the location of post-translational modifications like phosphorylation.

Dual Polarization Interferometry

Dual Polarization Interferometry (DPI) is an optical technique that provides real-time, quantitative information about molecular layers adsorbed onto a surface. It can measure the thickness, density, and mass of the adsorbed layer, making it suitable for studying the early stages of Aβ aggregation and fibril elongation. wikidoc.orgwikipedia.org

DPI works by measuring the changes in the refractive index and thickness of a molecular layer as it forms on a waveguide sensor. researchgate.net This allows for the precise characterization of the initial binding of Aβ monomers to a surface and the subsequent growth of aggregates.

Computational Modeling and Simulation Approaches

Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the structure, dynamics, and aggregation mechanisms of Aβ(16-23). aimspress.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational studies on Aβ peptides. nih.govnih.gov This technique uses the principles of classical mechanics to simulate the motions of atoms and molecules over time, allowing researchers to observe the conformational changes and interactions that lead to aggregation. jst.go.jp

MD simulations of Aβ(16-23) have been used to investigate the stability of different oligomeric structures and to explore the pathways of fibril formation. pnas.org These simulations have shown that Aβ(16-23) fragments can self-assemble into various structures, including antiparallel β-sheets and β-barrel-like oligomers. nih.govpnas.org For example, simulations of Aβ(16-22) hexamers revealed the formation of antiparallel, β-barrel-like structures. nih.gov High-temperature simulations have suggested that an antiparallel β-sheet orientation is the most stable form for Aβ(16-22). pnas.org

These computational models can also predict the structural impact of modifications to the peptide sequence. Furthermore, MD simulations are used to study the interaction of Aβ(16-23) with other molecules, such as inhibitors or other amyloidogenic peptides, providing insights into mechanisms of cross-aggregation. nih.gov The choice of force field, which defines the potential energy of the system, is a critical parameter in these simulations. biorxiv.org

Table 3: Key Insights from MD Simulations of Aβ(16-23)

Simulation FocusKey Findings
Oligomer StructureAβ(16-22) can form antiparallel, β-barrel-like hexamers. nih.gov
Fibril StabilityAn antiparallel β-sheet orientation is predicted to be the most stable for Aβ(16-22). pnas.org
Aggregation DynamicsMonomers undergo conformational changes to form stable dimers, which are key to subsequent aggregation. researchgate.net
Environmental EffectsAggregation is accelerated at hydrophilic/hydrophobic interfaces. jst.go.jpnih.gov

Docking Simulations

Docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Beta-Amyloid (16-23) (Aβ(16-23)), these simulations are instrumental in understanding its interaction with potential inhibitors, other peptides, and biological membranes.

Researchers have employed molecular docking to investigate the binding of various compounds to Aβ fragments. For instance, studies have used docking to determine the binding sites and affinities of potential inhibitors on Aβ fibrils. frontiersin.orgnih.gov One such study focused on the interaction of curcumin (B1669340) derivatives with Aβ42 fibrils, identifying the core binding sites within the two β-sheets. frontiersin.org Another computational study used docking to probe the interaction between β-amyloid and proteins implicated in glaucoma, such as myocilin and optineurin, revealing energetically favorable binding. explorationpub.com The docking scores from this research indicated a strong potential for interaction, suggesting a possible role for β-amyloid in glaucoma pathogenesis. explorationpub.com

Docking simulations have also been used to guide the design of peptide-based inhibitors. In one study, a segment of Aβ(16-23) with a specific mutation was used as a target for designing miniprotein inhibitors. pnas.org The designed inhibitors were computationally docked to the ends of the fibril structures to cap their growth. pnas.org These in silico approaches provide a molecular-level understanding that can accelerate the development of therapeutic strategies against amyloid aggregation.

Interactive Data Table: Docking Simulation Studies on Beta-Amyloid Fragments
Study Focus Interacting Molecules Key Findings
Inhibition of Aβ42 Fibrils Curcumin Derivatives Identified core binding sites within the β-sheets of the fibril. frontiersin.org
Role in Glaucoma Myocilin, Optineurin Energetically favorable binding, suggesting a potential link between Aβ and glaucoma. explorationpub.com
Inhibitor Design De novo designed miniproteins Designed inhibitors that cap fibril ends to prevent further aggregation. pnas.org

Kinetic Modeling of Aggregation

Kinetic modeling of aggregation provides a mathematical framework to understand the complex processes of amyloid formation, including nucleation, elongation, and secondary nucleation. nih.govannualreviews.org These models are crucial for interpreting experimental data and for predicting how different factors influence the aggregation cascade.

Mathematical models for Aβ aggregation often take the form of systems of differential equations that describe the concentrations of monomers, oligomers, and fibrils over time. tandfonline.comtandfonline.com These models can capture the characteristic sigmoidal growth curve observed in many in vitro aggregation assays. trinity.eduacs.org The initial lag phase corresponds to the slow formation of nuclei, followed by a rapid growth phase dominated by fibril elongation, and finally a saturation phase as the monomer concentration decreases. acs.org

Several theoretical models have been developed to study Aβ peptides. frontiersin.org These range from discrete models that simplify the aggregation process into distinct steps to more complex continuous-time models that account for a wider range of aggregate sizes. tandfonline.comtandfonline.comtrinity.edu For example, a continuous-time model was developed to include the formation of oligomers and fibrils as distinct stages, allowing for a more detailed analysis of the two main phases of aggregation. tandfonline.comtandfonline.com Sensitivity analysis of these models often reveals that the aggregation process is most sensitive to parameters related to monomer production and nucleation, highlighting these as key targets for therapeutic intervention. tandfonline.com

Kinetic analysis can also be used to elucidate the mechanism of action of potential inhibitors. pnas.org By fitting experimental aggregation data to kinetic models, researchers can determine which microscopic steps of the aggregation process are affected by an inhibitor. mdpi.com

In Vitro Aggregation Assays and Kinetic Analysis

In vitro aggregation assays are fundamental tools for studying the formation of amyloid fibrils from monomeric peptides. The most common of these is the Thioflavin T (ThT) fluorescence assay. pnas.orgacs.orgmdpi.com ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils, allowing for real-time monitoring of the aggregation process. acs.org

A typical ThT assay shows a sigmoidal curve, representing the different phases of aggregation: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (equilibrium). acs.org Kinetic analysis of these curves can provide quantitative information about the rates of nucleation and elongation. acs.org These assays are widely used to screen for inhibitors of Aβ aggregation. pnas.orgnih.gov A reduction in the ThT fluorescence intensity or an increase in the lag time in the presence of a compound indicates its inhibitory activity. pnas.org

Other techniques used to study Aβ aggregation in vitro include:

Congo Red binding assay: This method relies on a spectral shift in the absorbance of Congo Red when it binds to amyloid aggregates. nih.gov

Mass spectrometry: This technique can be used to identify the different oligomeric species formed during aggregation. nih.gov

Dynamic light scattering (DLS): DLS measures the size distribution of particles in a solution and can track the growth of aggregates over time. nih.gov

Circular dichroism (CD) spectroscopy: CD is used to monitor changes in the secondary structure of the peptide, such as the transition from random coil to β-sheet, which is characteristic of amyloid formation. nih.gov

Transmission electron microscopy (TEM) and Atomic force microscopy (AFM): These imaging techniques provide direct visualization of the morphology of the aggregates, from oligomers to mature fibrils. nih.gov

Interactive Data Table: Common In Vitro Aggregation Assays for Aβ(16-23)
Assay Principle Information Obtained
Thioflavin T (ThT) Fluorescence Enhanced fluorescence upon binding to β-sheets. acs.org Aggregation kinetics (lag time, growth rate). acs.org
Congo Red Binding Spectral shift upon binding to aggregates. nih.gov Measurement of aggregate formation. nih.gov
Mass Spectrometry Measures mass-to-charge ratio of molecules. nih.gov Identification of oligomer sizes. nih.gov
Dynamic Light Scattering Measures fluctuations in scattered light. nih.gov Size distribution of aggregates over time. nih.gov
Circular Dichroism Measures differential absorption of circularly polarized light. nih.gov Secondary structure changes (e.g., random coil to β-sheet). nih.gov
TEM/AFM Electron/probe-based imaging. nih.gov Visualization of aggregate morphology. nih.gov

Experimental Models for Structural and Mechanistic Investigations

Cell-Free Systems

Cell-free systems provide a simplified, controlled environment for studying the fundamental aspects of Aβ aggregation without the complexities of a cellular context. These systems are particularly useful for investigating the intrinsic aggregation properties of the peptide and the direct effects of potential modulators.

Research using cell-free systems has demonstrated that fragments of Aβ, including Aβ(16-22), can form a variety of oligomeric and fibrillar aggregates in solution. nsf.gov These studies allow for a detailed characterization of the aggregate morphologies that form under specific conditions. Furthermore, cell-free experiments have been crucial in elucidating the mechanisms of amyloid-mediated membrane damage. For instance, studies using neuron-mimicking total lipid brain extract (TLBE) vesicles have shown that Aβ fibril growth is not significantly faster than in pure water, suggesting that the membrane environment itself plays a critical role in modulating aggregation. mdpi.com

Cell Culture Models (e.g., neuronal cell lines, primary neurons)

Cell culture models are indispensable for investigating the cellular and molecular mechanisms of Aβ-induced toxicity. Both neuronal cell lines (such as the human neuroblastoma SH-SY5Y line) and primary neurons are widely used. jneurosci.orgnih.govpeerj.com

Studies using these models have shown that Aβ can induce a range of detrimental effects on neurons, including:

Neuronal death and neurite degeneration: Both synthetic and brain-derived Aβ have been shown to cause cell death and damage to neurites in neuronal cultures. mdpi.com

Oxidative stress: Aβ can generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. frontiersin.org

Mitochondrial dysfunction: Oligomeric Aβ has been shown to disrupt mitochondrial function in primary rat neurons. nih.gov

Alterations in protein expression: Treatment of human primary neurons with Aβ has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. jneurosci.org

The toxicity of Aβ in these models is often dependent on its aggregation state, with oligomeric forms generally considered to be the most toxic species. nih.gov For example, one study found that oligomeric Aβ was significantly more toxic to primary rat cortical neurons than fibrillar Aβ. nih.gov Interestingly, some studies suggest that at physiological concentrations, Aβ may have a neuroprotective role, and its removal can lead to neuronal death. jneurosci.org

Interactive Data Table: Effects of Beta-Amyloid in Cell Culture Models
Cell Model Aβ Form Observed Effect
Primary rat cortical neurons Oligomeric Aβ Dose-dependent increase in cell death. nih.gov
Primary rat cortical neurons Aβ oligomers Increased reactive oxygen species (ROS) and JUN kinase activation. nih.gov
Human primary neurons Aβ(1-40) and Aβ(1-42) Upregulation of Bax and downregulation of Bcl-2. jneurosci.org
SH-SY5Y human neuroblastoma cells Inhibition of Aβ production Reduced cell viability, which was rescued by addition of Aβ(1-40). jneurosci.org
Primary cortical neurons Aβ oligomers Increased levels of BACE1 protein. researchgate.net

Artificial Membrane Systems and Lipid Bilayers

Artificial membrane systems, such as lipid bilayers and vesicles, are powerful tools for studying the interaction of Aβ with cell membranes, a key event in its pathological cascade. mdpi.com These model systems allow for precise control over lipid composition, which has been shown to be a critical factor in Aβ-membrane interactions. mdpi.com

Studies using artificial membranes have revealed that Aβ can disrupt membrane integrity through several mechanisms:

Pore formation: Aβ can form ion-permeable channels in lipid bilayers, leading to a loss of ion homeostasis. mdpi.comfrontiersin.org This "channel hypothesis" is supported by findings that Aβ-induced channels are permeable to calcium and can be influenced by the lipid composition of the membrane. mdpi.com

Membrane fragmentation: The growth of Aβ fibrils on the membrane surface can lead to the physical disruption and fragmentation of the lipid bilayer, possibly through a detergent-like mechanism where lipids are extracted from the membrane. nih.gov

Alteration of membrane properties: The insertion of Aβ into the membrane can change its physicochemical properties, such as fluidity and curvature. mdpi.comacs.org

The composition of the lipid bilayer significantly influences these interactions. For example, the presence of negatively charged phospholipids (B1166683) and gangliosides can enhance Aβ binding and aggregation at the membrane surface. mdpi.comnih.gov Cholesterol has also been shown to accelerate Aβ nucleation and fibril formation within membranes. mdpi.com Research on Aβ fragments has shown that specific regions of the peptide, such as the central hydrophobic core represented by Aβ(16-22), readily interact with and disrupt lipid bilayers. nsf.gov

Interactive Data Table: Aβ(16-23) Interactions with Artificial Membrane Systems
Membrane System Aβ Fragment Key Findings
Supported total brain lipid extract (TBLE) bilayers Aβ(16-22) Formed fibrillar aggregates and disrupted the bilayer structure. nsf.gov
Lipid Vesicles Aβ(1-40) A two-step membrane disruption process: initial pore formation followed by fiber-dependent fragmentation. nih.gov
Model lipid membranes Aβ oligomers Interaction and aggregation of the peptide enhances lipid phase separation. frontiersin.org
Phospholipid bilayers Aβ peptides Interactions modulate physicochemical properties of the membrane, including lipid packing and fluidity. acs.org

Strategies for Modulating Beta Amyloid 16 23 Aggregation

Design Principles for Aggregation Inhibitors Targeting Beta-Amyloid (16-23)

The rational design of inhibitors targeting the Aβ(16-23) region aims to disrupt the key interactions necessary for its self-assembly. These design strategies often involve creating molecules that can specifically recognize and bind to this sequence, thereby preventing the protein-protein interactions that drive aggregation. uwaterloo.caportlandpress.com

Peptide-Based Inhibitors (e.g., Beta-Sheet Breakers)

Peptide-based inhibitors are designed to mimic or interfere with the natural self-recognition of Aβ peptides. nih.gov These "beta-sheet breaker" peptides often contain sequences derived from Aβ itself, particularly the central hydrophobic core (CHC). remedypublications.com The core principle is that these synthetic peptides will bind to the corresponding region on the full-length Aβ peptide, preventing it from assembling into β-sheets. remedypublications.comacs.org

Key design strategies for peptide-based inhibitors include:

Sequence Modification: Introducing modifications to the Aβ(16-23) sequence can create peptides that bind to the native fragment but disrupt the formation of stable β-sheets. For example, substituting specific amino acids can reduce the propensity for β-sheet formation. acs.org

D-Amino Acid Substitution: Incorporating D-amino acids in place of the natural L-amino acids can create more proteolytically stable peptides. plos.org These D-peptides can effectively inhibit Aβ aggregation, though they may sometimes self-aggregate. plos.org For instance, a D-peptide version of KLVFFA (Aβ 16-21) has shown inhibitory effects. plos.org

Hybrid Peptides: A modular approach involves linking a recognition element, such as the KLVFF sequence, to a disrupting element, like a lysine (B10760008) hexamer. acs.org The recognition element targets the inhibitor to the Aβ peptide, while the disrupting element sterically hinders further aggregation. acs.org

Cyclic Peptides: Cyclization of peptide inhibitors can enhance their stability and binding affinity. exonpublications.com Cyclic D,L-α-peptides have been designed to cross-react with Aβ and modulate its aggregation by inducing structural changes. mdpi.com

Inhibitor TypeDesign PrincipleExample/TargetReference
Beta-Sheet Breaker PeptidesShort peptides that mimic Aβ sequences to block self-assembly.Aβ(17-21) - LVFFA remedypublications.com
D-Amino Acid PeptidesIncorporation of D-amino acids to increase stability and inhibitory action.D-peptide klvffa (Aβ 16-21) plos.org
Hybrid PeptidesCombining a recognition sequence with a disrupting element.KLVFF-KKKKKK acs.org
Cyclic PeptidesCyclization to improve stability and binding.Cyclic D,L-α-peptides mdpi.com

Small Molecule Interventions Disrupting the Aggregation Core

Small molecules offer an alternative approach to inhibiting Aβ(16-23) aggregation. The design of these molecules often focuses on disrupting the hydrophobic and electrostatic interactions that are critical for the formation of the β-sheet structure. mdpi.comacs.org The central hydrophobic core of Aβ(16-22) is a primary target for these interventions. acs.org

Key features of small molecule inhibitors include:

Aromatic Moieties: Many effective small molecule inhibitors contain two aromatic groups. nih.gov These can interact with the phenylalanine residues (Phe19 and Phe20) within the Aβ(16-23) sequence through π-π stacking, disrupting a key stabilizing interaction. plos.org

Hydrogen Bonding Capabilities: The ability to form hydrogen bonds with the peptide backbone can further interfere with the formation of the β-sheet structure. mdpi.com

Hydrophobic Interactions: Molecules designed to interact with the hydrophobic core of the Aβ peptide can destabilize the aggregates. acs.org Molecular dynamics simulations have shown that certain inhibitor molecules can interact with Aβ(16-22) peptides and destabilize their β-sheet conformation through hydrophobic interactions. acs.org

Targeting Specific Residues: The aggregation of Aβ(16-22) fragments is driven by electrostatic attraction between Lys16 and Glu22. mdpi.com Small molecules like polyphenols can inhibit this by forming hydrogen bonds with these charged residues. mdpi.com

Multifunctional Agents

Recognizing the multifaceted nature of Alzheimer's disease, researchers are developing multifunctional agents that can target Aβ aggregation alongside other pathological pathways. rsc.org These agents are designed by combining different pharmacophores into a single molecule. rsc.orgnih.gov

Design approaches for multifunctional agents include:

Linkage Approach: Connecting two distinct molecular frameworks with a linker. rsc.org

Fusion Approach: Directly joining two active scaffolds. rsc.org

Incorporation Approach: Merging functional components while preserving their essential structural features. rsc.org

These multifunctional molecules often incorporate moieties inspired by known Aβ imaging agents, polyphenols, or peptide-based inhibitors. rsc.org They are strategically modified to enhance interactions with key regions of Aβ, such as the self-recognition site, to disrupt aggregation. rsc.org For example, a multifunctional agent might combine an Aβ aggregation inhibitor with a metal chelator or an antioxidant. mdpi.com

Mechanisms of Aggregation Inhibition

Inhibitors of Aβ(16-23) aggregation can act at different stages of the fibrillization process. The two primary mechanisms of inhibition are preventing the initial nucleation and blocking the subsequent elongation of fibrils.

Preventing Nucleation

Nucleation is the initial and rate-limiting step in amyloid fibril formation, where Aβ monomers associate to form unstable oligomeric nuclei. elifesciences.orgnih.gov Inhibitors that prevent nucleation act by interfering with these early aggregation events.

Mechanisms for preventing nucleation include:

Binding to Monomers: Some inhibitors bind directly to Aβ monomers, stabilizing them in a conformation that is not prone to aggregation. mdpi.com This prevents the monomers from participating in the formation of nuclei.

Disrupting Early Oligomers: Inhibitors can interact with the small, transient oligomers that form during the lag phase, preventing them from maturing into stable nuclei.

Interfering with Self-Recognition: By binding to the Aβ(16-23) self-recognition site, inhibitors block the specific protein-protein interactions required for the formation of an ordered nucleus. mdpi.com

Altering Surface Interactions: Heterogeneous nucleation can occur on surfaces like lipid membranes. nih.gov Inhibitors can alter these surfaces or the interaction of Aβ with them, thereby preventing surface-catalyzed nucleation.

Blocking Elongation

Once stable nuclei have formed, they can act as templates for the rapid addition of further Aβ monomers, a process known as fibril elongation. mdpi.com Inhibitors that block elongation prevent the growth of these nuclei into mature fibrils.

Mechanisms for blocking elongation include:

Capping Fibril Ends: The most direct way to block elongation is for an inhibitor to bind to the ends of growing fibrils. mdpi.com This "capping" prevents the addition of new monomers to the fibril. pnas.org Peptide-based inhibitors, particularly those designed to mimic the Aβ sequence, can be effective cappers. mdpi.com

Altering Fibril Structure: Some molecules can bind to the surface of growing fibrils and alter their structure, making them less favorable for further monomer addition. mdpi.com For instance, certain polyphenols have been observed to stack on the surface of amyloid fibrils, disrupting their architecture. mdpi.com

Promoting Off-Pathway Aggregation: Some inhibitors can redirect the aggregation process towards the formation of large, amorphous, and often less toxic aggregates, thereby preventing the formation of ordered fibrils. acs.org

Inhibiting Secondary Nucleation: Fibril surfaces can catalyze the formation of new nuclei in a process called secondary nucleation. mdpi.com Inhibitors that bind to the fibril surface can block these catalytic sites, thus preventing the amplification of fibril formation. mdpi.com

MechanismDescriptionExample Inhibitor ActionReference
Preventing NucleationInhibiting the initial formation of stable Aβ oligomeric nuclei.Binding to Aβ monomers to prevent their association. elifesciences.orgmdpi.com
Blocking ElongationPreventing the growth of existing fibrils by adding new monomers.Capping the ends of growing fibrils to block monomer addition. mdpi.compnas.org

Stabilizing Monomers

Stabilizing the monomeric form of Beta-Amyloid (16-23) is a key strategy to prevent the initial steps of aggregation. Monomeric Aβ peptides are intrinsically disordered and must undergo a conformational change to form the β-sheet structures that lead to aggregation. frontiersin.org By maintaining the peptide in its soluble, non-pathogenic state, the entire cascade of oligomerization and fibril formation can be inhibited.

One approach to stabilizing monomers involves the use of small molecules that can bind to the peptide and prevent its self-assembly. nih.gov For instance, certain polyphenolic compounds have been shown to inhibit the oligomerization of Aβ by interacting with the monomeric form. mdpi.com These interactions can disrupt the hydrophobic and electrostatic forces that drive aggregation. Molecular dynamics simulations have suggested that compounds like myricetin (B1677590) and rosmarinic acid can bind to key residues in the Aβ(16-22) fragment, such as Lys16 and Glu22, thereby inhibiting aggregation. mdpi.com

Another strategy involves the use of engineered proteins or peptides. "β-wrapins," for example, are designed to stabilize amyloidogenic proteins in a β-hairpin conformation, which prevents their self-assembly. nih.gov Similarly, peptide-based inhibitors derived from the Aβ sequence itself, particularly those incorporating D-amino acids, can bind to monomeric Aβ and prevent its aggregation. nih.gov These D-peptides exhibit greater stability against proteases and can have a higher binding affinity for Aβ. nih.gov

Table 1: Strategies for Stabilizing Beta-Amyloid (16-23) Monomers
StrategyMechanism of ActionExamples
Small Molecule InhibitorsBind to monomeric Aβ, disrupting forces that drive aggregation.Polyphenols (e.g., myricetin, rosmarinic acid)
Engineered ProteinsStabilize non-aggregating conformations of Aβ.β-wrapins
Peptide-Based InhibitorsBind to monomeric Aβ to prevent self-assembly; D-peptides offer increased stability.Peptides with D-enantiomer substitutions

Approaches to Promote Disaggregation of Preformed Fibrils and Oligomers

Beyond preventing aggregation, a crucial therapeutic avenue is the disaggregation of already-formed Aβ fibrils and oligomers. nih.gov This approach aims to dissolve the toxic protein aggregates that have accumulated in the brain.

Several classes of molecules have been investigated for their ability to disaggregate preformed Aβ structures. These include small molecules, peptides, and antibodies. For example, polyphenolic compounds like curcumin (B1669340) and resveratrol (B1683913) have demonstrated the ability to disaggregate preformed Aβ fibrils. nih.gov Similarly, certain biflavonoids, such as amentoflavone, have been shown to effectively promote the disaggregation of Aβ fibrils. biomolther.orgmdpi.com

Antibodies targeting specific regions of the Aβ peptide can also induce disaggregation. Monoclonal antibodies directed against the N-terminal region of Aβ have been shown to bind to preformed fibrils and lead to their disassembly. nih.govnih.gov

Mechanistic Insights into Disaggregating Agents

The mechanisms by which these agents promote disaggregation are varied. A primary mechanism involves the direct interaction of the disaggregating agent with the Aβ fibril. nih.gov This binding can disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the fibril structure. oaepublish.commdpi.com

For instance, molecular dynamics simulations suggest that biflavonoids disrupt the backbone hydrogen bonds that are essential for the β-sheet structure of the fibril, leading to its destabilization and disassembly. mdpi.com Similarly, polyphenols are thought to insert themselves into the β-sheets of the fibrils, breaking down the structure into smaller fragments. oaepublish.com

Antibodies may work by binding along the length of the fibrils, which interferes with the interactions between the fibril strands and leads to their separation. nih.gov Another proposed mechanism is that the high-affinity binding of antibodies to Aβ peptides shifts the equilibrium away from the aggregated state and towards the soluble monomeric form. nih.gov

Table 3: Mechanisms of Disaggregating Agents for Beta-Amyloid (16-23)
Disaggregating AgentProposed Mechanism of ActionSupporting Evidence
Polyphenols (e.g., Curcumin, Resveratrol)Direct insertion into β-sheets, disrupting fibril structure. oaepublish.comIn vitro and in vivo studies showing clearance of amyloid deposits. oaepublish.com
Biflavonoids (e.g., Amentoflavone)Disruption of backbone hydrogen bonds within the fibril. mdpi.comMolecular dynamics simulations and ThT fluorescence assays. mdpi.com
N-terminal targeting AntibodiesBinding along the fibril axis, disrupting inter-strand interactions; shifting equilibrium towards monomers. nih.govIn vitro disaggregation assays and inhibition of neurotoxicity. nih.gov

Role of Specific Binding Sites on Fibril Disruption

The specific sites on the Aβ fibril where disaggregating agents bind are critical to their efficacy. The Aβ(16-23) region is a key target due to its central role in fibril stability.

Computational studies have shown that small aromatic molecules, like biflavonoids, can interact with the aromatic-rich N-terminal pocket of the fibril, which includes residues from the 16-23 sequence. mdpi.com This interaction can destabilize the fibril structure. Molecular dynamics simulations have also highlighted the importance of hydrophobic interactions between antibodies and residues such as Met35, which is C-terminal to the 16-23 region but whose stability can be influenced by interactions within this core segment. nih.gov

Furthermore, some disaggregating agents, such as the molecular tweezer CLR01, have been shown to bind specifically to lysine residues, interrupting oligomerization and promoting disaggregation. acs.org Given the presence of Lys16 in the Beta-Amyloid (16-23) fragment, this represents a potential target site for such agents.

Strategies Targeting Metal-Beta-Amyloid (16-23) Interactions

The interaction of metal ions, particularly zinc, copper, and iron, with Aβ peptides is known to play a significant role in promoting aggregation and neurotoxicity. aginganddisease.org Therefore, strategies that target these metal-Aβ interactions are a promising therapeutic approach.

Metal ions can accelerate the aggregation of Aβ into oligomeric species and fibrils. aginganddisease.org They can bind to specific residues within the Aβ sequence, including those in and around the 16-23 region, and modulate the peptide's conformation and aggregation propensity. acs.org

Metal Chelators

One of the primary strategies to counteract the effects of metal ions on Aβ aggregation is the use of metal chelators. aginganddisease.org These are molecules that can bind to metal ions, effectively removing them from the Aβ peptide and preventing metal-induced aggregation.

Several metal-chelating agents have been shown to be effective in this regard. For example, clioquinol (B1669181) and deferoxamine (B1203445) have been demonstrated to inhibit the formation of amyloid plaques in both in vitro and in vivo models. aginganddisease.org These chelators can competitively bind to zinc and other metal ions, preventing them from interacting with Aβ. frontiersin.org By reducing the availability of these metal ions, chelators can inhibit the initial deposition of Aβ and potentially even resolubilize existing amyloid deposits. frontiersin.org

The design of effective metal chelators for this purpose requires careful consideration of their binding affinities for different metal ions and their ability to cross the blood-brain barrier.

Table 4: Metal Chelators and their Effect on Beta-Amyloid (16-23)
ChelatorTargeted Metal IonsObserved Effect on Aβ Aggregation
ClioquinolIron, Copper, Zinc frontiersin.orgReduces amyloid deposition and improves memory in animal models. frontiersin.org
DeferoxamineIron frontiersin.orgInhibits amyloid plaque formation. aginganddisease.org
DeferiproneIron nih.govReduces Aβ levels and tau phosphorylation. nih.gov
Trientine (TETA)Copper nih.govInhibits β-secretase and slows amyloidosis in mice. nih.gov

Ligands Modulating Metal-Induced Aggregationrsc.org

The aggregation of Beta-Amyloid (Aβ), particularly the Aβ(16-23) fragment, is significantly influenced by the presence of metal ions. Biometals such as copper (Cu²⁺) and zinc (Zn²⁺) are found in high concentrations within the amyloid plaques characteristic of Alzheimer's disease. researchgate.netaginganddisease.org These metal ions can bind to the N-terminal region of the Aβ peptide (residues 1-16), which includes a high-affinity metal ion binding site, thereby promoting the peptide's aggregation and contributing to neurotoxicity. nih.govacs.orgfrontiersin.org A key therapeutic strategy, therefore, involves the use of specific ligands designed to modulate these metal-Aβ interactions. These ligands primarily function by chelating the metal ions, either preventing their initial binding to Aβ or extracting them from pre-formed metal-Aβ complexes. nih.govresearchgate.net This intervention can inhibit, and in some cases reverse, the aggregation process.

Research has explored a diverse range of compounds for this purpose, from traditional metal chelators to more complex, multi-functional molecules and metal-based complexes. researchgate.net The goal is to develop agents that can effectively disrupt the aberrant metal-peptide interactions that are a critical step in the amyloid cascade. pnas.org

Detailed Research Findings

The development of ligands to counteract metal-induced Aβ aggregation has led to several classes of molecules with distinct mechanisms of action.

Bifunctional Ligands: A significant advancement has been the design of bifunctional small molecules that can interact with both metal ions and the Aβ peptide. researchgate.netnih.gov Compounds such as N-(pyridin-2-ylmethyl)aniline (also referred to as MC-Aβ 1 or L2-a) and N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine (MC-Aβ 2 or L2-b) have been developed based on this principle. researchgate.netrsc.org High-resolution NMR spectroscopy has confirmed their ability to integrate with both Aβ species and metal ions like Cu²⁺ and Zn²⁺. researchgate.net In vitro studies demonstrated that L2-b, in particular, could effectively modulate metal-induced Aβ aggregation and even disassemble Aβ aggregates from human Alzheimer's disease brain tissue homogenates. researchgate.netnih.govrsc.org Similarly, derivatives of resveratrol combined with the metal-chelating portion of Clioquinol (CQ), such as MC-Aβ 6 and MC-Aβ 7, have shown significant inhibitory effects on both self-induced and Cu²⁺-induced Aβ aggregation. researchgate.net

Triazole-Based Ligands: Various triazole-based ligands, including pyridine (B92270)–triazole, quinoline–triazole, and phenol–triazole, have been developed as multifunctional agents. researchgate.net Pyridine-triazole derivatives demonstrated the ability to modulate Cu²⁺ and Zn²⁺ induced Aβ aggregation by 50–60% in turbidity assays. researchgate.net X-ray crystallography revealed that these ligands act as bidentate donors, binding to metal ions like Cu²⁺ through nitrogen atoms from the pyridine and triazole rings, thereby interfering with the metal's ability to promote Aβ aggregation. researchgate.net

Metal-Based Complexes: An innovative approach involves using other metal complexes to compete with and inhibit the pathological Aβ-metal interaction. Platinum(II) phenanthroline complexes were shown to inhibit Aβ oligomerization and reduce its neurotoxicity in vitro. acs.orgresearchgate.net More recently, cobalt(III) Schiff base complexes and a series of "piano-stool" complexes containing Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) have been investigated. acs.orgchemrxiv.org These complexes can inhibit Aβ aggregation, often at sub-equimolar ratios, by interacting with the N-terminal region and favoring an alternative folding pathway that prevents the formation of mature amyloid fibrils. acs.orgchemrxiv.org To the best of our knowledge, one of the osmium complexes is the first of its kind reported to be an effective inhibitor of Aβ aggregation both in vitro and in vivo. chemrxiv.org

Natural Compounds and Derivatives: Natural flavonoids and their derivatives are also being explored. Amentoflavone, a biflavonoid, has been shown to act as a bifunctional chelator that interacts with Aβ aggregates, binds to Cu²⁺, and reduces the formation of neurotoxic, copper-stabilized soluble Aβ42 oligomers. nih.gov The green tea extract (-)-epigallocatechin-3-gallate (EGCG) and myricetin can also inhibit metal-induced Aβ aggregation by forming complexes with the metal and the peptide. nih.gov

Nanoparticles: Nanotechnology offers another avenue for intervention. L-Cysteine-modified Selenium/Ruthenium (Se/Ru) nanoparticles have been designed to act as Aβ-binding agents. These nanoparticles showed a strong affinity for Aβ and were effective at suppressing Zn²⁺-induced Aβ40 fibrillization and its associated neurotoxicity in cell cultures.

The table below provides an overview of various ligands and their reported effects on metal-induced Aβ aggregation.

Ligand/CompoundClassTarget MetalsReported Effect on Aβ Aggregation
Clioquinol (CQ) and PBT2Traditional ChelatorCu²⁺, Zn²⁺Inhibits metal-induced aggregation and disaggregates existing plaques. nih.govresearchgate.netpnas.org
N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine (L2-b)Bifunctional LigandCu²⁺, Zn²⁺Modulates metal-induced aggregation and disassembles aggregates in AD brain tissue. researchgate.netnih.govrsc.org
Pyridine-Triazole DerivativesTriazole-Based LigandCu²⁺, Zn²⁺Modulated Cu²⁺ and Zn²⁺ induced aggregation by 50–60% in vitro. researchgate.net
Platinum(II) Phenanthroline ComplexesMetal-Based ComplexCu²⁺, Zn²⁺Strongly inhibit Aβ oligomerization and attenuate neurotoxicity. acs.orgresearchgate.net
Cobalt(III) Schiff Base ComplexesMetal-Based ComplexCu²⁺, Zn²⁺Inhibited Aβ aggregation at sub-equimolar ratios. acs.org
Piano-Stool Complexes (Ru, Os, Rh, Ir)Metal-Based ComplexNot specifiedInhibit aggregation by favoring an alternative, non-fibrillar folding pathway. chemrxiv.org
Amentoflavone (AMF)Natural CompoundCu²⁺Reduces formation of Cu-stabilized neurotoxic soluble Aβ42 oligomers. nih.gov
L-Cys-modified Se/Ru NanoparticlesNanoparticleZn²⁺Efficiently suppress Zn²⁺-induced Aβ40 self-assembly and fibrillization.

The following table presents more specific, quantitative findings from research on the efficacy of these ligands.

Compound/ClassResearch FindingAssay/Method
Resveratrol-CQ Hybrid (MC-Aβ 6)IC₅₀ = 7.56 μM against self-induced Aβ aggregation. researchgate.netIn vitro aggregation assay
Resveratrol-CQ Hybrid (MC-Aβ 7)IC₅₀ = 6.51 μM against self-induced Aβ aggregation. researchgate.netIn vitro aggregation assay
Pyridine-Triazole DerivativesInhibited Cu²⁺ and Zn²⁺ induced Aβ aggregation by 50–60%. researchgate.netTurbidity assay, Transmission Electron Microscopy (TEM)
Cobalt(III) ComplexesSignificantly reduced fibril formation at equimolar or higher concentrations. acs.orgThioflavin-T (ThT) assay, TEM
L2-bIncreased cell survival to ~87-99% in the presence of Cu²⁺/Zn²⁺-Aβ. rsc.orgHuman neuroblastoma cell viability assay

Future Research Directions and Unresolved Questions

Advancements in High-Resolution Structural Determination of Beta-Amyloid (16-23) Aggregates

The precise structure of Aβ aggregates is fundamental to understanding their toxicity and designing targeted inhibitors. While techniques like X-ray crystallography have been successful for small peptide segments, recent advancements in cryo-electron microscopy (cryo-EM), micro-electron diffraction (MicroED), and solid-state NMR (ssNMR) spectroscopy are revolutionizing the field by enabling the determination of previously unsolvable amyloid protein structures at atomic resolution. pnas.org These methods have been instrumental in revealing the global fibril topology and the organization of cross-β sheets within protofilaments. nih.gov

Future research will likely focus on applying these high-resolution techniques to capture the transient and polymorphic nature of Aβ(16-23) aggregates. A significant challenge remains in characterizing the structure of early-stage, non-fibrillar oligomers, which are considered highly toxic. jst.go.jpnih.gov Solid-state NMR has shown promise in identifying the residues participating in the β-sheet structure of fibrils and has revealed structural similarities between in vitro-grown fibrils and those seeded with brain extracts. nih.gov For instance, ssNMR studies on Aβ(16-22) have indicated an antiparallel β-sheet organization. pnas.orgnih.gov Continued improvements in these technologies will be crucial for a complete structural understanding of the various aggregated forms of Aβ(16-23).

Table 1: High-Resolution Structural Determination Techniques for Aβ Aggregates

Technique Advantages Key Findings for Aβ and its Fragments Future Directions
Cryo-Electron Microscopy (Cryo-EM) Enables determination of atomic-level structures of large, complex amyloid fibrils. pnas.orgrsc.org Revealed multiple amyloid folds for a single protein and differences between in vitro and in vivo assembled filaments. rsc.org High-throughput cryo-EM for screening various assembly conditions; improved resolution for smaller, transient oligomers. rsc.org
Solid-State NMR (ssNMR) Provides detailed structural constraints for non-crystalline amyloid fibrils, including bond angles and interatomic distances. nih.govnih.gov Identified parallel β-sheet structures in full-length Aβ fibrils and antiparallel β-sheets in Aβ(16-22) fragments. pnas.orgnih.govpnas.org Characterizing the structure of pathologically relevant oligomers and the transition to fibrils. jst.go.jpnih.gov
Micro-Electron Diffraction (MicroED) Allows for the determination of high-resolution structures from nanocrystals of peptides. pnas.org Determined the atomic structure of the Aβ(16-26) segment with a hereditary mutation, revealing a steric zipper motif. elifesciences.org Application to a wider range of Aβ fragments and oligomeric states.
X-ray Crystallography Provides atomic-resolution structures of small, crystalline peptide segments. pnas.org Historically important for determining the structure of short amyloidogenic peptides. Limited by the difficulty in crystallizing larger, more complex Aβ aggregates.

Development of Novel Research Tools and Probes for Beta-Amyloid (16-23) Interactions

To better understand the dynamic process of Aβ(16-23) aggregation and its interactions with other molecules, the development of novel research tools and probes is essential. Fluorescence-based techniques, particularly using dyes like Thioflavin T (ThT), are widely used to monitor the kinetics of protein aggregation in real-time. nih.gov However, there is a growing need for more sensitive and specific probes that can distinguish between different aggregate species, such as oligomers and fibrils. researchgate.netmdpi.com

Recent efforts have focused on developing near-infrared (NIR) fluorescent probes, which offer advantages like deeper tissue penetration and lower autofluorescence for in vivo imaging. researchgate.netresearchgate.net Researchers are also designing novel small molecule fluorescent probes and aggregation-induced emission (AIE) probes to overcome the limitations of traditional dyes. mdpi.com Beyond fluorescence, electrochemical biosensors are emerging as powerful tools for the highly sensitive detection of Aβ oligomers, with some capable of detecting concentrations in the picogram to femtogram per milliliter range. nih.govmdpi.comnih.gov These biosensors often utilize nanomaterials to enhance their sensitivity and specificity. mdpi.commdpi.com

Table 2: Emerging Research Tools and Probes for Aβ(16-23)

Tool/Probe Type Principle of Operation Recent Developments Future Potential
Near-Infrared (NIR) Fluorescent Probes Emit light in the NIR spectrum, allowing for deeper tissue penetration and reduced background fluorescence. researchgate.net Development of novel scaffolds like dimethylaminothiophene and oxadiazole derivatives for in vivo imaging of Aβ plaques. researchgate.netnih.gov Improved probes for real-time, non-invasive imaging of Aβ aggregation in living organisms.
Aggregation-Induced Emission (AIE) Probes Become highly fluorescent upon aggregation, offering high signal-to-noise ratios. mdpi.com Design of AIE probes based on quinoline–malononitrile for detecting Aβ plaques with high brightness and photostability. mdpi.com Development of probes that can specifically target and report on the formation of toxic Aβ(16-23) oligomers.
Electrochemical Biosensors Detect changes in electrical properties upon binding of Aβ to a modified electrode surface. mdpi.com Utilization of nanomaterials like gold nanoparticles and graphene to achieve ultra-sensitive detection of Aβ oligomers. nih.govmdpi.com Creation of point-of-care diagnostic devices for early detection of Alzheimer's disease biomarkers.
NMR Spectroscopy Can study the conformational transitions of monomers, oligomer formation, and the structure of mature fibrils. nih.gov Used to investigate the structure of individual monomers and conformational changes induced by cross-interactions. nih.gov Elucidating the dynamic interplay between different Aβ species at atomic resolution.
Liquid Crystal (LC) Droplet Biosensors Detect the binding of Aβ through changes in the molecular orientation of liquid crystals. rsc.org A biosensor using LC droplets coated with an Aβ antibody demonstrated the ability to detect Aβ(1-42). rsc.org Development of label-free, real-time sensors for detecting Aβ and other protein biomarkers.

Understanding the Interplay between Beta-Amyloid (16-23) Aggregation and Other Proteopathies

A growing body of evidence suggests a complex interplay between the aggregation of Aβ and other proteins implicated in neurodegenerative diseases, a phenomenon known as cross-seeding. nih.gov The interaction between Aβ and tau protein is particularly significant in Alzheimer's disease, where their coexistence is a key pathological hallmark. acs.org Studies have shown that Aβ aggregates can promote the aggregation of tau, potentially through direct interaction. nih.gov A recent study provided direct evidence of an interaction between the Aβ core and specific regions of tau, suggesting a shared epitope that facilitates pathological cross-seeding. acs.org

Furthermore, interactions between Aβ and α-synuclein, the protein central to Parkinson's disease, have also been reported, although the underlying mechanisms are less clear. frontiersin.org Computational studies using molecular dynamics simulations are being employed to investigate the interactions between fragments like Aβ(16-22) and those of other amyloidogenic proteins, such as islet amyloid polypeptide (IAPP), which is associated with type 2 diabetes. biorxiv.org These simulations suggest that mixed systems can form unique β-barrel structures that may be cytotoxic. biorxiv.org Future research in this area will be critical for understanding the molecular basis of co-pathologies and for developing therapies that can target these cross-interactions.

Bridging In Vitro Mechanistic Insights with Non-Human In Vivo Models

Translating findings from in vitro studies of Aβ(16-23) aggregation to in vivo models is a crucial step in understanding its pathological relevance and for testing potential therapeutic interventions. While in vitro experiments provide detailed mechanistic insights into the aggregation process, they often lack the complexity of a biological environment. researchgate.net Non-human in vivo models, such as the nematode Caenorhabditis elegans and transgenic mice, offer a platform to study the toxicity of Aβ in a living organism. frontiersin.orgnih.gov

In C. elegans models expressing human Aβ, researchers can observe phenotypes like paralysis and chemotaxis defects, providing a readout for Aβ-induced toxicity. frontiersin.orgrsc.org These models have been used to show that substances that modulate Aβ aggregation can alleviate these toxic effects. nih.gov For example, a peptide that accelerated Aβ aggregation into larger, amorphous aggregates was found to reduce toxicity in C. elegans. nih.gov The challenge for future research is to develop more sophisticated in vivo models that can accurately recapitulate the specific aggregation pathways of Aβ(16-23) and to bridge the gap between the detailed molecular information from in vitro studies and the complex biological outcomes observed in vivo.

Comprehensive Elucidation of Beta-Amyloid (16-23) Degradation and Clearance Pathways

The accumulation of Aβ in the brain is a result of an imbalance between its production and clearance. scielo.br Therefore, a comprehensive understanding of the degradation and clearance pathways of Aβ, including the Aβ(16-23) fragment, is essential for developing therapeutic strategies aimed at reducing Aβ burden. The clearance of Aβ involves several mechanisms, including enzymatic degradation, transport across the blood-brain barrier, and uptake by glial cells. acs.orgbiomolther.org

Several proteases, known as Aβ-degrading enzymes (AβDEs), play a crucial role in breaking down Aβ into smaller, less toxic fragments. en-journal.orgfrontiersin.org These include neprilysin (NEP), insulin-degrading enzyme (IDE), and endothelin-converting enzymes (ECEs). acs.orgfrontiersin.org Studies have shown that these enzymes can cleave monomeric Aβ, but their ability to degrade oligomeric and fibrillar forms is often limited. oup.com For instance, NEP has been found to metabolize not only full-length Aβ but also a partial fragment, Aβ(1-16). en-journal.org The degradation of Aβ can also be mediated by glial cells like microglia and astrocytes, which can internalize and break down Aβ through phagocytosis and enzymatic processes. frontiersin.org Future research should focus on identifying all the enzymes and cellular pathways responsible for the degradation of Aβ(16-23) and how these processes are affected in disease states. This knowledge could lead to the development of therapies that enhance the natural clearance mechanisms of Aβ from the brain.

Table 3: Key Enzymes in Beta-Amyloid Degradation

Enzyme Primary Location Substrate Specificity Role in Aβ Clearance
Neprilysin (NEP) Extracellular space, neurons, microglia Monomeric Aβ, partial Aβ fragments (e.g., Aβ(1-16)). acs.orgen-journal.org A major Aβ-degrading enzyme in the brain; its overexpression reduces Aβ burden. acs.orgen-journal.org
Insulin-Degrading Enzyme (IDE) Cytosol, peroxisomes, endosomes, cell surface; secreted by microglia. en-journal.org Monomeric Aβ. nih.gov Degrades both intracellular and extracellular Aβ; dysfunction contributes to Aβ accumulation. en-journal.org
Endothelin-Converting Enzymes (ECE-1, ECE-2) Neurons, endothelial cells, astrocytes. frontiersin.org Primarily monomeric Aβ species. frontiersin.org Involved in the degradation of Aβ in various cell types within the brain. frontiersin.org
Plasmin Extracellular space Both aggregated and non-aggregated Aβ. en-journal.org Degrades Aβ and can prevent its neurotoxicity. en-journal.org
Cathepsin B Lysosomes Degrades phagocytosed Aβ into shorter, less toxic forms. frontiersin.org Plays a role in the lysosomal degradation of Aβ within microglia. frontiersin.org
Glutamate Carboxypeptidase II (GCPII) Brain Monomers, oligomers, and fibrils of Aβ. en-journal.org Inhibits the formation of Aβ oligomers and degrades existing aggregates. en-journal.org

Q & A

Q. What structural characteristics of Beta-Amyloid (16-23) make it a critical focus in Alzheimer’s disease studies?

Beta-Amyloid (16-23), comprising residues KLVFFAE, is a hydrophobic core region critical for fibril formation due to its propensity for β-sheet stacking. Researchers use techniques like solid-state NMR and X-ray crystallography to resolve its atomic structure and identify intermolecular interactions. For example, salt bridges between Lys16 and Glu22 stabilize β-sheet conformations, while Phe19 and Phe20 contribute to hydrophobic clustering . Experimental validation includes comparing mutant peptides (e.g., substitutions at Phe19) to assess structural destabilization .

Q. How do researchers determine the aggregation kinetics of Beta-Amyloid (16-23) in vitro?

Aggregation assays often employ Thioflavin T (ThT) fluorescence to monitor β-sheet formation over time, coupled with transmission electron microscopy (TEM) to visualize fibril morphology. Key parameters include peptide concentration (10–100 µM), buffer conditions (pH 7.4, 37°C), and agitation. Controls involve scrambled sequences (e.g., MAKGINGISGL) to confirm specificity. Data normalization to baseline fluorescence and triplicate trials are essential to account for stochastic aggregation .

Q. What experimental models are suitable for studying Beta-Amyloid (16-23) toxicity in neuronal cells?

Primary neuronal cultures or SH-SY5Y cell lines are treated with synthetic Beta-Amyloid (16-23) oligomers (5–20 µM) for 24–48 hours. Toxicity is assessed via MTT assays (mitochondrial activity), lactate dehydrogenase (LDH) release (membrane integrity), and caspase-3 activation (apoptosis). Co-treatment with aggregation inhibitors (e.g., curcumin) or chaperones (e.g., clusterin) helps isolate oligomer-specific effects .

Q. How is the secondary structure of Beta-Amyloid (16-23) validated experimentally?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies β-sheet signatures (minimum at ~218 nm). Fourier-transform infrared spectroscopy (FTIR) complements CD by detecting amide I bands (1600–1700 cm⁻¹) characteristic of β-sheet conformers. Data interpretation requires background subtraction and deconvolution algorithms to resolve overlapping peaks .

Q. What statistical methods are recommended for analyzing Beta-Amyloid (16-23) aggregation data?

Aggregation lag times and elongation rates are analyzed using nonlinear regression models (e.g., sigmoidal curves for ThT data). Variability between replicates is addressed via ANOVA with post-hoc tests (Tukey’s HSD). For small datasets, non-parametric tests (Mann-Whitney U) are preferred. Open-source tools like GraphPad Prism or R/Python scripts ensure reproducibility .

Advanced Research Questions

Q. How do solvent polarity and lipid bilayers influence Beta-Amyloid (16-23) aggregation pathways?

Studies using molecular dynamics (MD) simulations reveal that hydrophobic environments (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine membranes) accelerate β-sheet formation by reducing peptide solvation. Experimental validation involves surface plasmon resonance (SPR) to quantify membrane binding affinity and atomic force microscopy (AFM) to track surface-mediated fibrillization. Confounding factors include lipid oxidation artifacts, mitigated by antioxidant additives .

Q. What methodological challenges arise when extrapolating in vitro Beta-Amyloid (16-23) data to in vivo models?

In vitro systems lack physiological factors like cerebrospinal fluid (CSF) flow and microglial clearance , which modulate aggregation in vivo. To address this, researchers use microfluidic chambers to simulate interstitial flow or co-culture neurons with microglia. Discrepancies in oligomer toxicity thresholds (nM in vivo vs. µM in vitro) highlight the need for dose-response calibration .

Q. How can conflicting data on Beta-Amyloid (16-23) membrane disruption mechanisms be resolved?

Some studies report pore formation (via electrophysiology ), while others attribute toxicity to bilayer thinning (observed via neutron scattering ). A hybrid approach combines patch-clamp recordings with fluorescence recovery after photobleaching (FRAP) to correlate ion leakage with lipid mobility. Meta-analyses of published datasets using random-effects models can quantify heterogeneity .

Q. What strategies improve the reproducibility of Beta-Amyloid (16-23) fibril preparation for structural studies?

Batch-to-batch variability is minimized by standardizing lyophilization protocols (e.g., trifluoroacetic acid removal via repeated HFIP washes) and quiescent incubation (vs. agitation). Dynamic light scattering (DLS) pre-screens for pre-fibrillar aggregates. Collaborative inter-lab studies, such as the Amyloid Fibril Structure Consortium , establish consensus protocols .

Q. How do post-translational modifications (PTMs) of Beta-Amyloid (16-23) alter its aggregation and toxicity?

Phosphorylation (e.g., Ser26) and oxidation (Met35) are modeled using synthetic PTM peptides or enzymatic treatment (e.g., kinases). Mass spectrometry (MALDI-TOF/ESI-MS) confirms modification sites, while NMR titration experiments assess conformational changes. Functional assays compare PTM vs. wild-type peptides in neuronal cultures and transgenic C. elegans models .

Methodological Guidelines

  • Data Presentation : Raw aggregation kinetics and toxicity data should be archived in supplementary tables with metadata (buffer composition, peptide lot number). Use box plots for small datasets and violin plots for non-normal distributions .
  • Conflict Resolution : Transparent reporting of experimental parameters (e.g., peptide source, incubation time) and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) mitigate reproducibility issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.